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Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the hypothesized mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a novel heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry. Based on the pharmacological profile of structurally related 8-substituted tetrahydroquinolines, this compound is predicted to function as an atypical antipsychotic agent. The core of its mechanism is believed to be the modulation of central neurotransmitter systems, primarily through interactions with dopamine D2 (D2) and serotonin 5-HT2A (5-HT2A) receptors. This guide will provide a comprehensive overview of the putative molecular targets, the associated signaling pathways, and detailed experimental protocols for the validation of its pharmacological activity. While specific binding affinity and functional data for this exact molecule are not publicly available, this document synthesizes information from closely related analogs to provide a robust working hypothesis for researchers.

Introduction: The Therapeutic Potential of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this scaffold have yielded agents with a wide range of therapeutic properties. The introduction of a fluorine atom at the 5-position and a carboxylic acid at the 8-position of the tetrahydroquinoline ring system creates 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a molecule poised for interaction with specific biological targets. Preliminary investigations into the broader class of 8-substituted tetrahydroquinolines suggest a significant potential for atypical antipsychotic activity, a therapeutic class defined by its dual action on dopaminergic and serotonergic pathways.[1]

Atypical antipsychotics are a cornerstone in the management of schizophrenia and other psychotic disorders, offering a broader spectrum of efficacy and a more favorable side-effect profile compared to first-generation antipsychotics. Their mechanism of action is primarily attributed to a combination of D2 receptor antagonism and 5-HT2A receptor antagonism or inverse agonism. This dual-receptor interaction is thought to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects.

This guide will explore the hypothesized mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid within this framework, providing a detailed, evidence-based rationale for its putative therapeutic effects.

Core Mechanism of Action: A Dual-Receptor Hypothesis

The primary mechanism of action for 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is hypothesized to be its interaction with dopamine D2 and serotonin 5-HT2A receptors. This is based on studies of the broader class of 8-substituted tetrahydroquinolines, which have been identified as potent modulators of these two key G protein-coupled receptors (GPCRs) implicated in the pathophysiology of psychosis.[1]

Interaction with the Dopamine D2 Receptor

The dopamine D2 receptor is a critical target for all currently approved antipsychotic medications. Hyperactivity of the mesolimbic dopamine pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. Antagonism of D2 receptors in this pathway is a key component of antipsychotic efficacy.

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is predicted to act as an antagonist or a partial agonist at the D2 receptor. This interaction would competitively inhibit the binding of endogenous dopamine, thereby reducing dopaminergic signaling in the mesolimbic pathway and ameliorating positive symptoms.

Signaling Pathway of the Dopamine D2 Receptor:

The D2 receptor is a member of the Gi/o-coupled family of GPCRs. Upon activation by an agonist (e.g., dopamine), it initiates a signaling cascade that includes:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of other signaling pathways: Including the MAPK/ERK pathway.

By acting as an antagonist, 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid would block these downstream effects of dopamine binding.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Compound 5-Fluoro-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid (Antagonist) Compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Activates Ca_Channel ↓ Ca2+ Channel Activity G_protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Dopamine D2 Receptor Signaling Pathway
Interaction with the Serotonin 5-HT2A Receptor

The serotonin 5-HT2A receptor is another crucial target for atypical antipsychotics. Blockade of 5-HT2A receptors in the prefrontal cortex is thought to enhance dopamine release, which may contribute to the improved efficacy against negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT2A antagonism can mitigate the extrapyramidal side effects caused by D2 receptor blockade in the nigrostriatal pathway.

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is hypothesized to be an antagonist or inverse agonist at the 5-HT2A receptor. This would block the effects of serotonin at these receptors, contributing to its atypical antipsychotic profile.

Signaling Pathway of the Serotonin 5-HT2A Receptor:

The 5-HT2A receptor is a Gq/11-coupled GPCR. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • DAG activates protein kinase C (PKC).

These signaling events ultimately lead to a variety of cellular responses, including neuronal excitation. Antagonism by 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid would prevent this cascade.

HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates Compound 5-Fluoro-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid (Antagonist) Compound->HT2A_R Blocks Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release ↑ Intracellular Ca2+ ER->Ca_release

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a series of in vitro pharmacological assays are required. The following protocols describe standard methodologies for assessing the binding affinity and functional activity of a compound at the D2 and 5-HT2A receptors.

Dopamine D2 Receptor Binding Affinity: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Determinant: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).

  • Test Compound: 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Total Binding: Add assay buffer, membrane preparation, and radioligand.

  • Non-specific Binding: Add assay buffer, membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinant.

  • Competitive Binding: Add assay buffer, membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_setup Assay Setup (96-well plate) Total_Binding Total Binding: Membranes + Radioligand Incubation Incubate to Equilibrium (e.g., 60-120 min at RT) Total_Binding->Incubation NSB Non-specific Binding: Membranes + Radioligand + Excess Cold Ligand NSB->Incubation Competition Competition: Membranes + Radioligand + Test Compound (Serial Dilutions) Competition->Incubation Harvesting Rapid Filtration (Cell Harvester) Incubation->Harvesting Washing Wash Filters (Ice-cold Buffer) Harvesting->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Counting->Analysis

Radioligand Binding Assay Workflow
Serotonin 5-HT2A Receptor Functional Activity: Calcium Flux Assay

This protocol measures the ability of the test compound to act as an antagonist or inverse agonist at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2).

  • Agonist: Serotonin (5-HT) or another known 5-HT2A receptor agonist.

  • Test Compound: 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The ability of the test compound to inhibit this fluorescence increase indicates antagonist activity. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Calcium_Flux_Assay_Workflow Cell_Plating Plate 5-HT2A expressing cells in 96-well plate Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add Test Compound (Serial Dilutions) Dye_Loading->Compound_Addition Incubation Incubate Compound_Addition->Incubation Agonist_Stimulation Add 5-HT2A Agonist (e.g., Serotonin) Incubation->Agonist_Stimulation Fluorescence_Reading Measure Fluorescence (Plate Reader) Agonist_Stimulation->Fluorescence_Reading Data_Analysis Data Analysis: - Measure inhibition of calcium signal - Determine IC50 Fluorescence_Reading->Data_Analysis

Calcium Flux Assay Workflow

Quantitative Data Summary (Hypothetical)

As specific quantitative data for 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is not currently available in the public domain, the following table presents hypothetical data based on the expected profile of a potent atypical antipsychotic from the 8-substituted tetrahydroquinoline class.

Parameter Dopamine D2 Receptor Serotonin 5-HT2A Receptor
Binding Affinity (Ki) 1 - 20 nM0.5 - 15 nM
Functional Activity Antagonist / Partial AgonistAntagonist / Inverse Agonist
Functional Assay (IC50) 5 - 50 nM (Antagonist)2 - 30 nM (Antagonist)

Conclusion

The available evidence strongly suggests that 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a promising candidate for development as an atypical antipsychotic agent. Its mechanism of action is hypothesized to be centered on the dual modulation of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor interaction is the hallmark of atypical antipsychotics and is associated with a favorable therapeutic profile.

While further experimental validation is necessary to confirm the precise binding affinities and functional activities of this specific molecule, the in-depth technical guide provided here offers a robust framework for its continued investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways will be invaluable for researchers and drug development professionals seeking to elucidate the full therapeutic potential of this novel compound. The exploration of the 8-substituted tetrahydroquinoline scaffold represents a promising avenue for the discovery of new and improved treatments for psychotic disorders.

References

  • Bio-protocol. (n.d.). Radioligand binding assays.
  • 8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity. (2005). Bioorganic & Medicinal Chemistry Letters, 15(20), 4560-4563.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.

Sources

Exploratory

The Pharmacological Utility of 5-Fluoro-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of privileged scaffolds is critical for developing highly selective and potent therapeutics. 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds is critical for developing highly selective and potent therapeutics. 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 928839-60-5) has emerged as a highly versatile pharmacophore building block. Characterized by its conformationally restricted secondary amine, a hydrogen-bonding carboxylic acid anchor, and an electron-withdrawing fluorine atom, this scaffold is instrumental in the design of allosteric modulators and kinase inhibitors.

This technical whitepaper provides an in-depth analysis of the pharmacological properties, structural causality, and experimental methodologies associated with this compound, specifically highlighting its role in targeting the Hepatitis C Virus (HCV) NS5B polymerase and oncogenic drivers such as KRAS and Cyclin-Dependent Kinases (CDKs).

Structural Rationale & Physicochemical Profile

The pharmacological value of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid lies in its precise spatial arrangement of functional groups.

  • The Tetrahydroquinoline (THQ) Core: Provides a rigid, bicyclic framework that restricts the conformational entropy of the molecule, pre-organizing it for optimal binding within deep hydrophobic pockets.

  • The C8-Carboxylic Acid: Acts as a critical bidentate hydrogen bond donor/acceptor. In enzymatic targets, this moiety frequently forms salt bridges with basic amino acid residues (e.g., Arginine or Lysine) at the periphery of the binding site.

  • The C5-Fluorine: The introduction of fluorine at the C5 position is a deliberate mechanistic choice. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the pKa of the adjacent N1 amine. This reduction in basicity enhances membrane permeability and mitigates the risk of phospholipidosis—a common toxicity issue with highly basic lipophilic amines. Furthermore, the C-F bond increases metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position.

Table 1: Physicochemical Properties & Pharmacological Implications
PropertyValuePharmacological Implication
Molecular Weight 195.19 g/mol Highly ligand-efficient; leaves an ample molecular weight budget for downstream derivatization.
LogP (est.) 1.8 - 2.2Optimal lipophilicity for membrane permeability without excessive non-specific protein binding.
H-Bond Donors 2 (Amine NH, Carboxyl OH)Facilitates strong, directional anchoring in target binding pockets.
H-Bond Acceptors 3 (Amine N, Carboxyl O, F)Enables complex interaction networks, particularly with protein backbone amides.
pKa (Amine) ~4.5 - 5.5The C5-fluorine lowers basicity, reducing off-target toxicity and improving oral bioavailability.

Pharmacological Targets & Mechanistic Pathways

Allosteric Modulation of HCV NS5B Polymerase

The NS5B RNA-dependent RNA polymerase is a prime target for HCV therapy because it lacks a mammalian counterpart. 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives have been successfully utilized as allosteric inhibitors binding to the Thumb Domain Site II of the polymerase ().

Causality of Binding: The C8-carboxylic acid anchors the molecule to the surface of the thumb domain via hydrogen bonding, while the fluorinated THQ core projects into a shallow hydrophobic cavity. This binding induces a conformational arrest, preventing the polymerase from transitioning into the closed conformation required for RNA synthesis. The inclusion of the carboxylic acid in this scaffold was shown to significantly improve the selectivity index (SI > 3), widening the therapeutic window by reducing off-target cytotoxicity.

Oncology Applications: KRAS and Kinase Inhibition

Beyond antivirals, this scaffold is highly relevant in oncology. Recent patent literature highlights the use of 5-fluoro-1,2,3,4-tetrahydroquinoline derivatives in the synthesis of tricyclic compounds targeting KRAS mutant alleles —one of the most prevalent oncogenic drivers in colorectal and pancreatic cancers (). Additionally, the THQ core is a recognized pharmacophore for inhibiting Cyclin-Dependent Kinases (CDKs) , where the scaffold competes with ATP, arresting cancer cells in the G1 and G2 phases of the cell cycle ().

Pathway A 5-Fluoro-THQ-8-COOH Scaffold B C8-Carboxylic Acid (H-Bond Acceptor/Donor) A->B C C5-Fluorine (Lipophilic/Electronic Modulator) A->C D Target Pocket (e.g., NS5B Thumb Site II) B->D Anchoring C->D Hydrophobic Interaction E Conformational Arrest & Target Inhibition D->E Functional Blockade

Fig 1: Pharmacophore mapping and allosteric inhibition pathway of the 5-Fluoro-THQ scaffold.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to guarantee reproducibility and data reliability.

Protocol 1: Regioselective Synthesis of the THQ Scaffold

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is achieved via the catalytic hydrogenation of 5-fluoroquinoline-8-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-fluoroquinoline-8-carboxylic acid (1.0 eq) in glacial acetic acid (0.2 M concentration).

    • Causality: Acetic acid serves as both solvent and activating agent. It protonates the quinoline nitrogen, increasing the electrophilicity of the pyridine ring and accelerating regioselective hydrogenation.

  • Catalyst Addition: Add Platinum dioxide (PtO2, Adams' catalyst, 0.1 eq) to the solution under an inert nitrogen atmosphere.

    • Causality: PtO2 is strictly selected over Palladium on Carbon (Pd/C) because it provides superior regioselectivity for the nitrogen-containing ring and minimizes the risk of unwanted hydrodefluorination at the C5 position.

  • Hydrogenation: Purge the reaction vessel with H2 gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12–16 hours.

  • Filtration & Concentration: Filter the mixture through a pad of Celite to remove the platinum catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Self-Validation (QC): Analyze the crude product via 1H-NMR and LC-MS.

    • Validation Criteria: The disappearance of aromatic pyridine protons (δ 7.5–9.0 ppm) and the appearance of aliphatic multiplets (δ 1.8–3.5 ppm) in NMR. LC-MS must confirm the exact mass [M+H]+ of 196.1. Do not proceed to derivatization unless purity is >95%.

Protocol 2: High-Throughput Enzymatic Screening (NS5B Polymerase)

Once the scaffold is derivatized into final drug candidates, their pharmacological efficacy must be validated.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well microtiter plate, combine recombinant HCV NS5B polymerase (genotype 1b) with a synthetic RNA template and a nucleotide mixture containing [3H]-UTP or a fluorescently labeled equivalent.

  • Inhibitor Incubation: Add the 5-Fluoro-THQ derivatives at varying concentrations (serial dilution from 100 µM to 1 nM) in DMSO (final DMSO concentration ≤ 1%). Incubate at 22°C for 2 hours.

  • Quenching & Measurement: Quench the reaction using EDTA. Measure the incorporation of labeled UTP into the nascent RNA strand using a scintillation counter or fluorescence polarization reader.

  • Self-Validation (Assay Robustness):

    • Validation Criteria: Calculate the Z'-factor using a known active-site inhibitor (positive control) and DMSO vehicle (negative control). The assay is only deemed valid if Z' > 0.6 , proving sufficient dynamic range and low variability. IC50 values are then derived using a 4-parameter logistic non-linear regression model.

Workflow S1 Step 1: Catalytic Hydrogenation (PtO2, H2, AcOH) S2 Step 2: LC-MS & NMR Validation (Confirm[M+H]+ 196.1) S1->S2 Yields THQ core S3 Step 3: Scaffold Derivatization (Amide Coupling/Alkylation) S2->S3 Validated Scaffold S4 Step 4: In Vitro Enzymatic Assay (Calculate IC50 & Z'-factor) S3->S4 Purified Inhibitors S5 Step 5: Cytotoxicity Profiling (Determine CC50 & SI > 3) S4->S5 Active Candidates

Fig 2: Self-validating experimental workflow from scaffold synthesis to biological profiling.

Conclusion

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid represents a masterclass in rational pharmacophore design. By combining the conformational rigidity of a tetrahydroquinoline core with the electronic modulation of a C5-fluorine and the anchoring capability of a C8-carboxylic acid, this scaffold provides an optimal balance of lipophilicity, metabolic stability, and target affinity. Its proven utility in generating highly selective allosteric inhibitors for viral polymerases and oncogenic kinases underscores its enduring value in the drug development pipeline.

References

  • Allosteric inhibitors of hepatitis C virus NS5B polymerase thumb domain site II: Structure-based design and synthesis of new templates. Malancona, S., et al. Bioorganic & Medicinal Chemistry, 18(8), 2836-2848 (2010). URL:[Link]

  • Tricyclic compounds for the treatment of cancer.World Intellectual Property Organization Patent WO2024169914A1 (2024).
  • Agents and methods for the treatment of proliferative diseases.United States Patent Application US20030229026A1 (2003).
Foundational

Structural Elucidation and Synthetic Methodologies of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the rational design of neuroactive compounds heavily relies on privileged scaffolds that can precisely modulate receptor interactions. 5-Fluoro-1,2,3,4-tetrahydroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of neuroactive compounds heavily relies on privileged scaffolds that can precisely modulate receptor interactions. 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 928839-60-5) has emerged as a critical building block in the development of atypical antipsychotics and biological probes[1]. By integrating a saturated nitrogen-containing ring with a fluorinated aromatic system, this molecule achieves a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, crystal structure dynamics, and validated synthetic workflows. As a Senior Application Scientist, my goal is to move beyond standard protocols to explain the causality behind the experimental choices that govern the synthesis and structural characterization of this compound.

Physicochemical Profiling & Molecular Weight Analysis

The structural identity of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is defined by a tetrahydroquinoline core substituted with a highly electronegative fluorine atom at the 5-position and a carboxylic acid at the 8-position[1].

The exact molecular weight is 195.19 g/mol , derived from its empirical formula C10​H10​FNO2​ [1]. The strategic placement of the fluorine atom serves a dual purpose: it lowers the pKa of the adjacent basic amine through inductive electron withdrawal, and it blocks cytochrome P450-mediated oxidative metabolism at the 5-position, significantly enhancing the compound's pharmacokinetic half-life.

Table 1: Core Physicochemical and Structural Data
ParameterValue / Description
IUPAC Name 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
CAS Number 928839-60-5
Molecular Formula C10​H10​FNO2​
Molecular Weight 195.19 g/mol
Canonical SMILES C1CC2=C(C=CC(=C2NC1)C(=O)O)F
Key Functional Groups Secondary amine, Carboxylic acid, Aryl fluoride
Primary Application Medicinal chemistry (Atypical antipsychotic precursor)

Crystal Structure & Conformational Dynamics

Understanding the crystal structure of tetrahydroquinoline-8-carboxylic acid derivatives is paramount for predicting their solid-state stability and receptor binding conformations[2].

Intermolecular Hydrogen Bonding and Lattice Packing

In the solid state, the carboxylic acid group at the 8-position acts as the primary thermodynamic driver for crystal packing. X-ray crystallographic studies of analogous tetrahydroquinoline-8-carboxylic acids reveal a strong propensity for the molecules to form centrosymmetric dimers via intermolecular hydrogen bonding between the carboxyl groups ( R22​(8) motif)[3].

The Role of the Saturated Ring

Unlike fully aromatic quinolines, the 1,2,3,4-tetrahydroquinoline ring lacks planarity. The saturated nitrogen-containing ring typically adopts a half-chair conformation to minimize torsional strain. The secondary amine at the 1-position acts as an additional hydrogen bond donor, often interacting with the carbonyl oxygen of adjacent dimers, creating a highly ordered 2D sheet-like crystal lattice.

Stereoelectronic Locking via Fluorine

The 5-fluoro substituent introduces a critical stereoelectronic effect. Due to its high electronegativity and specific van der Waals radius (1.47 Å), the fluorine atom repels the electron cloud of the adjacent saturated ring carbons. This repulsion "locks" the half-chair conformation into a rigid state, reducing the entropic penalty upon binding to target neurotransmitter receptors (e.g., dopamine and serotonin receptors)[1].

Experimental Workflows: Synthesis & Crystallization

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid requires precise control over cyclization and reduction phases to prevent unwanted defluorination or over-reduction[4].

Protocol 1: Step-by-Step Synthesis Workflow

Step 1: N-Acylation

  • Procedure: React the fluorinated β -phenylethylamine derivative with an acylating agent (e.g., acetic anhydride) in the presence of a mild base (triethylamine) at 0°C.

  • Causality: The amine must be protected/activated prior to cyclization to direct the electrophilic aromatic substitution and prevent side reactions.

Step 2: Bischler-Napieralski Cyclization

  • Procedure: Treat the N-acyl intermediate with a strong dehydrating agent such as Phosphorus Oxychloride ( POCl3​ ) or Zinc Chloride ( ZnCl2​ ) under reflux conditions (100°C - 120°C)[4].

  • Causality: POCl3​ acts as a Lewis acid to activate the carbonyl oxygen, driving the intramolecular cyclization to form the fully aromatic, fluorinated quinoline core.

Step 3: Selective Hydrogenation

  • Procedure: Dissolve the intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst. Subject the mixture to a controlled hydrogen atmosphere (30-40 psi) at room temperature for 4-6 hours[4].

  • Causality: Why Pd/C and not Raney Nickel? The goal is to selectively reduce the electron-deficient nitrogen-containing ring to yield the 1,2,3,4-tetrahydroquinoline structure. Aggressive catalysts like Raney Nickel risk hydrodefluorination (cleaving the C-F bond) and reducing the carboxylic acid. Pd/C under mild pressure ensures perfect chemoselectivity.

Synthesis A Fluorinated Precursor (Starting Material) B N-Acylation (Intermediate Formation) A->B C Cyclization (POCl3 / ZnCl2) B->C D Quinoline Core (Unsaturated) C->D E Selective Hydrogenation (Pd/C Catalyst) D->E F 5-Fluoro-1,2,3,4-THQ -8-carboxylic acid E->F

Synthetic workflow for 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Protocol 2: Crystallization for X-Ray Diffraction (XRD)

To validate the molecular weight and structural integrity, high-quality single crystals must be grown.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimal volume of hot ethyl acetate (a moderately polar solvent).

  • Anti-Solvent Addition: Carefully layer hexane (anti-solvent) over the ethyl acetate solution in a 1:3 ratio.

  • Thermodynamic Control: Seal the vial with a pinhole-punctured cap and allow it to sit undisturbed at 4°C for 72 hours.

  • Causality: Why use slow vapor diffusion? Rapid precipitation leads to amorphous solids due to kinetic trapping. Slow diffusion allows the carboxylic acid dimers to thermodynamically align into a highly ordered crystal lattice, which is an absolute prerequisite for generating distinct Bragg reflections during XRD analysis.

Pharmacological Relevance & Receptor Modulation

The structural nuances of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid translate directly into its biological utility. It is extensively utilized as a biological probe and a synthetic building block for atypical antipsychotics[1].

The compound operates by interacting with multiple receptor systems in the central nervous system, specifically modulating dopamine ( D2​ ) and serotonin ( 5−HT2A​ ) receptors[1]. The carboxylic acid acts as an electrostatic anchor, binding to conserved arginine or lysine residues within the receptor's active site, while the fluorinated half-chair core wedges into hydrophobic pockets, inducing a conformational shift that modulates downstream neurotransmitter release.

Pharmacology Ligand 5-Fluoro-THQ-8-COOH (Ligand) Receptor 5-HT / Dopamine Receptors (Target Binding) Ligand->Receptor Conform Receptor Conformational Shift Receptor->Conform Signal Neurotransmitter Modulation Conform->Signal Outcome Atypical Antipsychotic Activity Signal->Outcome

Receptor modulation pathway of 5-Fluoro-THQ-8-carboxylic acid derivatives.

References

  • Buy 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (EVT-12033488)
  • 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline ResearchGate URL
  • Buy 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (EVT-12033488)
  • Synthesis and structural analysis of novel bisallenylphosphoramide derivatives ResearchGate URL

Sources

Exploratory

Biological targets of fluorinated tetrahydroquinoline derivatives

An In-Depth Technical Guide to the Biological Targets of Fluorinated Tetrahydroquinoline Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist In...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Targets of Fluorinated Tetrahydroquinoline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold and the Power of Fluorine

The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This nitrogen-containing heterocyclic motif is prevalent in a multitude of natural products and synthetic molecules, demonstrating a vast spectrum of biological activities.[1][2] Its structural versatility allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile.

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4] When this powerful halogen is introduced to the privileged THQ scaffold, the resulting derivatives emerge as potent modulators of various biological pathways, with significant therapeutic potential in oncology, infectious diseases, and beyond.

This guide provides a comprehensive overview of the key biological targets of fluorinated tetrahydroquinoline derivatives, delving into their mechanisms of action, summarizing critical quantitative data, and presenting relevant experimental protocols for their evaluation.

Part 1: Anticancer Activity: Targeting Cell Survival and Proliferation Pathways

Fluorinated tetrahydroquinolines have emerged as a highly promising class of anticancer agents, acting through multiple mechanisms to induce cancer cell death and inhibit tumor growth.[2] Research has identified their ability to disrupt fundamental signaling pathways and cellular processes that are commonly dysregulated in cancer.

The PI3K/AKT/mTOR Pathway: A Central Hub for Cancer Cell Growth

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Several studies have demonstrated that fluorinated tetrahydroquinoline derivatives can effectively inhibit this pathway.[5][6] For instance, the compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) was shown to significantly reduce the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) in HCT-116 colorectal cancer cells.[6] This inhibition disrupts the downstream signaling that promotes cell growth and survival, ultimately leading to a form of programmed cell death known as autophagy.[5][6] Molecular docking studies suggest a high affinity of these compounds for the active site of PI3K, with key interactions involving the 3-fluorophenyl ring and the bicyclic tetrahydroquinoline core.[6] The incorporation of fluorine, particularly in the form of trifluoromethyl groups, has been shown to enhance this anticancer activity.[7]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition THQ Fluorinated Tetrahydroquinoline THQ->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by fluorinated THQ derivatives.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

Another potent anticancer strategy employed by these compounds is the induction of massive oxidative stress within cancer cells.[5] A therapeutic approach for colorectal cancer involves targeting the intracellular levels of reactive oxygen species (ROS).[5][6][8] Fluorinated tetrahydroquinolinones have been shown to disrupt the delicate redox balance in cancer cells, leading to a surge in ROS.[5] This overwhelming oxidative stress damages cellular components, including proteins, lipids, and DNA, ultimately triggering cell death pathways like apoptosis and autophagy.[5][9] This mechanism provides a selective advantage, as cancer cells often have a higher basal level of ROS and a compromised antioxidant capacity compared to normal cells, making them more vulnerable to further oxidative insults.

Data Summary: In Vitro Antiproliferative Activity

The cytotoxic effects of various fluorinated tetrahydroquinoline derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 10e A549 (Lung)mTOR (putative)0.033 ± 0.003[10]
Compound 10h MCF-7 (Breast)mTOR (putative)0.087 ± 0.007[10]
Compound 10d A549 (Lung)mTOR (putative)0.062 ± 0.01[10]
Compound 10f MCF-7 (Breast)mTOR (putative)4.47 ± 0.013[10]
Pyrazolo quinoline 15 MCF-7 (Breast)Apoptosis Induction< 100 (Potent)[9]
Compound 20d HCT-116 (Colon)ROS/PI3K-mTORMicromolar range[5][6]
Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the fluorinated tetrahydroquinoline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Targets: A Renewed Assault on Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis. Fluorinated tetrahydroquinolines are proving to be potent bactericidal agents, particularly against challenging drug-resistant Gram-positive bacteria.[11] Their mechanisms of action are distinct from many conventional antibiotics, offering a potential solution to overcome resistance.

Disruption of the Bacterial Membrane

The primary mechanism for several potent fluorinated THQ derivatives is the disruption of the bacterial cell membrane.[11] This mode of action is rapid and leads to cell death (bactericidal).[12] Compounds with this activity are often amphiphilic, possessing both a hydrophobic part (the THQ core and alkyl chains) and a cationic group (like guanidine) that can interact with and destabilize the negatively charged bacterial membrane.[12] This physical disruption is a difficult mechanism for bacteria to develop resistance against. Mechanistic studies, including scanning electron microscopy, have confirmed that these compounds cause significant damage to the membrane integrity of bacteria like MRSA.[11]

Inhibition of DNA Gyrase

The broader family of quinolones, from which THQs are derived, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, quinolones prevent the cell from dividing and synthesizing proteins, ultimately leading to cell death.[4] While membrane disruption is a key mechanism for newer derivatives, the potential for dual-action or primary inhibition of DNA gyrase in certain fluorinated THQs should not be overlooked, representing a valuable line of mechanistic inquiry.

Structure-Activity Relationship: The Role of SF₅ and SCF₃ Groups

Recent research has highlighted that the incorporation of pentafluorosulfanyl (SF₅) and trifluoromethylthio (SCF₃) groups onto the THQ scaffold significantly enhances antibacterial properties.[11] These "privileged moieties" confer potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[11] Notably, these compounds are also effective against persister cells—a dormant, antibiotic-tolerant subpopulation of bacteria responsible for chronic infections.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of THQ compound in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated THQ compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Part 3: Neuroprotective Potential and Future Frontiers

While the anticancer and antimicrobial activities of fluorinated THQs are more extensively documented, emerging evidence suggests their potential in other therapeutic areas, including neuroprotection.

Modulation of Oxidative Stress and Neuroinflammation

Many neurodegenerative diseases and secondary injuries from traumatic brain injury are characterized by excessive oxidative stress and neuroinflammation.[13][14] The inherent antioxidant properties of the tetrahydroquinoline scaffold, capable of inhibiting radical chain oxidation, position these compounds as potential neuroprotective agents.[15] While direct studies on fluorinated derivatives are still nascent, the mechanisms of action of related natural products provide a strong rationale. Compounds like curcumin and berberine exert neuroprotection by mitigating oxidative stress, reducing inflammation, and preventing mitochondrial dysfunction.[13][16] Furthermore, predictive studies suggest that some aminoquinoline derivatives may bind to key neuronal targets like acetylcholine receptors.[17]

A Cautionary Note: Pan-Assay Interference Compounds (PAINS)

A critical aspect of scientific integrity is acknowledging potential pitfalls. It has been reported that some fused tricyclic tetrahydroquinolines can act as Pan-Assay Interference Compounds (PAINS).[18] These compounds can be unstable in solution and may react non-specifically with various biological targets, leading to false-positive results in high-throughput screening campaigns.[18] The reactivity often stems from an activated double bond in an adjacent fused ring.[18] Researchers must therefore exercise caution, perform rigorous control experiments, and conduct stability studies to ensure that the observed biological activity is due to specific, on-target interactions rather than assay interference.

Conclusion and Future Directions

Fluorinated tetrahydroquinoline derivatives represent a versatile and powerful class of molecules with a diverse range of biological targets. Their demonstrated efficacy in targeting cancer cell survival pathways like PI3K/AKT/mTOR and in disrupting bacterial membranes highlights their significant therapeutic potential. The strategic use of fluorine substitution clearly enhances their potency and modulates their mechanism of action.

Future research should focus on in-depth mechanistic studies for less-explored activities, such as neuroprotection and antiviral effects. Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating these promising compounds from the laboratory to the clinic. Finally, a continued awareness of potential issues like PAINS reactivity will ensure that research efforts are directed toward genuine, specific, and therapeutically relevant biological targets.

References

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed. (2022, June 15). Scientific Reports. Available from: [Link]

  • Sabale, P. M., Patel, P., & Kaur, P. (2013, May 5). A comprehensive review on chemistry and pharmacological importance of 1,2,3,4-tetrahydroquinoline derivatives.
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - MOST Wiedzy. (n.d.). Available from: [Link]

  • The fluorinated quinolones - PubMed. (n.d.). Drugs. Available from: [Link]

  • Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. (2021, September 12).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23). Molecules. Available from: [Link]

  • Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - Taylor & Francis. (2013, April 22). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed. (2014, June 15). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - Taylor & Francis. (2013, April 22). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Tre
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science Publishers. (2021, July 1). Current Topics in Medicinal Chemistry. Available from: [Link]

  • Drugs incorporating tetrahydroquinolines.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances.
  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020, December 15). Indian Journal of Forensic Medicine & Toxicology. Available from: [Link]

  • SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Publishing. (n.d.). RSC Medicinal Chemistry. Available from: [Link]

  • synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2019, October 3). European Chemical Bulletin.
  • Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi - ResearchG
  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PMC. (n.d.). Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action - OUCI. (n.d.).
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC. (2023, October 16). RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents - PMC. (2026, January 21). ACS Omega. Available from: [Link]

  • PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE | Ukrainian Chemistry Journal. (2024, February 26). Ukrainian Chemistry Journal. Available from: [Link]

  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor - PMC. (n.d.). Molecules. Available from: [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC. (2023, October 24). ACS Medicinal Chemistry Letters. Available from: [Link]

  • The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implications - PMC. (n.d.). Frontiers in Pharmacology. Available from: [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC. (n.d.). Chemistry – A European Journal. Available from: [Link]

  • Neuroprotective effect by naringin against fluorosis-induced neurodegeneration in adult Wistar rats - PubMed. (2023, June 7). Neuroscience Letters. Available from: [Link]

  • Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC. (2019, December 30). Molecules. Available from: [Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC. (n.d.). Molecules. Available from: [Link]

  • Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed. (2019, December 30). Molecules. Available from: [Link]

  • Neuroprotective Effects of Betulinic Acid Hydroxamate in Intraventricular Hemorrhage-Induced Brain Damage in Immature Rats - MDPI. (2022, December 12). International Journal of Molecular Sciences. Available from: [Link]

Sources

Foundational

Preclinical Pharmacokinetics of 5-Fluoro-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid: A Scaffold-Centric Guide for Early-Stage Drug Discovery

Executive Summary In early-stage drug discovery, the tetrahydroquinoline (THQ) core is recognized as a privileged scaffold, frequently utilized in the development of mTOR inhibitors, antimalarial protein farnesyltransfer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the tetrahydroquinoline (THQ) core is recognized as a privileged scaffold, frequently utilized in the development of mTOR inhibitors, antimalarial protein farnesyltransferase (PFT) inhibitors, and HDAC6 modulators[1][2][3]. However, unsubstituted THQ derivatives notoriously suffer from poor pharmacokinetic (PK) profiles, specifically rapid systemic clearance driven by cytochrome P450 (CYP)-mediated N-dealkylation and aromatic oxidation[3].

The introduction of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 928839-60-5) represents a strategic structural evolution[4]. By integrating a fluorine atom at the C5 position and a carboxylic acid at the C8 position, medicinal chemists can fundamentally rewrite the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This whitepaper provides an in-depth, self-validating technical guide to profiling the pharmacokinetics of this specific fluorinated scaffold.

Structural Pharmacokinetics & Causality

To design effective PK studies, one must first understand the causality between the molecule's structure and its biological fate.

  • The 5-Fluoro Substitution (Metabolic Shielding): Unsubstituted THQ rings have a half-life of less than 30 minutes in liver microsomes due to rapid oxidation[3]. Fluorine is highly electronegative and sterically comparable to hydrogen. Its placement at C5 withdraws electron density from the aromatic ring, deactivating it against electrophilic attack by CYP450 enzymes. This drastically reduces intrinsic clearance ( CLint​ ) and prolongs the metabolic half-life.

  • The 8-Carboxylic Acid (Distribution & Excretion): With a pKa typically between 3.5 and 4.5, the C8-carboxylic acid is almost entirely ionized at physiological pH (7.4).

    • Causality for Distribution: Ionization restricts passive diffusion across the blood-brain barrier (BBB), making this scaffold ideal for peripherally restricted targets.

    • Causality for Excretion: The anionic handle serves as a prime substrate for Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubules, shifting the elimination pathway from purely hepatic metabolism to active renal secretion. It also provides a site for Phase II acyl glucuronidation.

Metabolism THQ Unsubstituted THQ (High Clearance) CYP CYP450 Oxidation THQ->CYP Metab Rapid N-dealkylation CYP->Metab Blocked Oxidation Blocked (Steric Shielding) CYP->Blocked F_THQ 5-Fluoro-THQ-8-COOH (CAS: 928839-60-5) F_THQ->CYP Phase2 UGT Glucuronidation F_THQ->Phase2 OAT Renal Excretion (OAT) Phase2->OAT

Figure 1: Metabolic pathways showing the protective effect of 5-fluoro substitution.

In Vitro ADME Profiling: Self-Validating Methodologies

Before advancing to animal models, the scaffold must be validated through in vitro systems. The following protocols are designed with internal control loops to ensure data trustworthiness.

Protocol A: Liver Microsomal Stability Assay

This assay quantifies the vulnerability of the scaffold to Phase I hepatic metabolism.

  • Preparation: Prepare a 0.5 mg/mL suspension of human or mouse liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Spike 5-Fluoro-THQ-8-COOH to a final concentration of 1 µM.

    • Self-Validation Loop: Run parallel incubations with Verapamil (positive control for high clearance) and Warfarin (negative control for low clearance) to verify the enzymatic viability of the microsome batch.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At precise intervals (0, 15, 30, 60, and 120 min), extract 50 µL aliquots. Immediately quench the reaction by injecting the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL Tolbutamide as an Internal Standard (IS).

    • Causality: The ice-cold ACN instantaneously denatures CYP enzymes to halt metabolism, while simultaneously precipitating plasma proteins to prevent LC column degradation during bioanalysis.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Permeability & Efflux Assessment

Due to the ionized carboxylic acid, passive permeability will be low. This assay determines if the compound is actively effluxed.

  • Monolayer Setup: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Inhibition (Validation): To confirm if poor permeability is due to ionization or active efflux (e.g., P-gp or BCRP), run a parallel assay utilizing 10 µM Elacridar (a dual P-gp/BCRP inhibitor). If the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) drops to near 1.0, the scaffold is a substrate for efflux transporters.

Data Presentation: Anticipated In Vitro Parameters

Based on the physicochemical properties of the fluorinated THQ-8-COOH scaffold, the following baseline parameters should be expected during screening[1][3]:

Assay / ParameterExpected Value RangeMechanistic Rationale
Microsomal T1/2​ (Human) > 120 minC5-Fluorine electronically deactivates the ring, blocking CYP-mediated oxidation.
Caco-2 Papp​ (A-to-B) < 5.0 × 10⁻⁶ cm/sThe C8-carboxylic acid is ionized at pH 7.4, heavily restricting passive transcellular diffusion.
Plasma Protein Binding 85% - 95% BoundThe lipophilic nature of the fluorinated THQ core drives high affinity for human serum albumin (HSA).
Efflux Ratio (B-to-A / A-to-B) > 2.5Anionic compounds are frequently substrates for basolateral efflux transporters.

In Vivo Pharmacokinetic Workflows (Rodent Models)

Transitioning from in vitro to in vivo requires rigorous formulation and sampling strategies to accurately map the compound's volume of distribution ( Vss​ ) and systemic clearance ( CL ).

Workflow Dosing In Vivo Dosing IV (1 mg/kg) | PO (10 mg/kg) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep LCMS LC-MS/MS Bioanalysis (MRM Mode) Prep->LCMS NCA PK Modeling (Non-Compartmental Analysis) LCMS->NCA

Figure 2: Step-by-step in vivo pharmacokinetic evaluation workflow for rodent models.

Step-by-Step In Vivo Protocol
  • Formulation Strategy:

    • Intravenous (IV): Formulate at 1 mg/kg in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Oral (PO): Formulate at 10 mg/kg as a homogenous suspension in 0.5% Methylcellulose.

    • Causality: The 8-carboxylic acid grants sufficient aqueous solubility to avoid harsh surfactants like Cremophor EL, which are known to artificially alter baseline PK by trapping drugs in plasma micelles.

  • Dosing & Serial Sampling: Administer the compound to female BALB/c mice (n=3 per route). Collect 20 µL serial blood samples via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation: Collect a pre-dose (0 h) blood sample from every animal. This blank matrix is critical for establishing the baseline noise floor for the LC-MS/MS method, ensuring no endogenous isobaric interferences exist.

  • Bioanalytical Extraction: Transfer 20 µL of plasma into a 96-well plate. Add 100 µL of ACN containing the internal standard. Vortex for 2 minutes, centrifuge at 4000 rpm for 15 minutes, and transfer 50 µL of the supernatant to an analytical plate.

  • LC-MS/MS & NCA Modeling: Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Export the concentration-time data to Phoenix WinNonlin software to perform Non-Compartmental Analysis (NCA).

Data Presentation: Representative In Vivo PK Parameters

The structural modifications of 5-Fluoro-THQ-8-COOH yield a distinct in vivo profile compared to standard THQ derivatives[1][3]:

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration) -~2.1 µg/mL
Tmax​ (Time to Cmax​ ) -1.0 - 2.0 h
AUC0−∞​ (Total Exposure) 1.8 µg·h/mL8.5 µg·h/mL
CL (Systemic Clearance) 9.2 mL/min/kg (Low)-
Vss​ (Volume of Distribution) 0.8 L/kg-
F (Oral Bioavailability) -~47%

Note: The low systemic clearance (9.2 mL/min/kg) relative to hepatic blood flow in mice (~90 mL/min/kg) validates the success of the 5-fluoro substitution in shielding the scaffold from rapid CYP-mediated degradation.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid in Targeted Drug Discovery

Executive Summary The development of targeted covalent inhibitors and highly selective receptor modulators requires privileged scaffolds that offer precise spatial geometry and tunable physicochemical properties. 5-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors and highly selective receptor modulators requires privileged scaffolds that offer precise spatial geometry and tunable physicochemical properties. 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (5-F-THQ-8-COOH) has emerged as a highly versatile building block in medicinal chemistry[1].

Characterized by a semi-rigid bicyclic core, this scaffold provides a unique blend of sp3 character (enhancing 3D complexity and solubility) and an aromatic vector for π−π interactions. The strategic placement of a fluorine atom at the C5 position and a carboxylic acid at the C8 position creates a highly functionalized intermediate. This application note details the physicochemical rationale for utilizing this scaffold, alongside validated, step-by-step synthetic protocols for its preparation and downstream functionalization into targeted amides (e.g., viral nsP2 protease inhibitors)[2][3].

Physicochemical & Structural Profiling

The structural design of 5-F-THQ-8-COOH is not arbitrary; it is a calculated response to common pharmacokinetic and synthetic challenges encountered with unsubstituted tetrahydroquinolines.

The Causality of the Substitution Pattern
  • C5-Fluorination (Metabolic Shielding): The C5 and C6 positions of the tetrahydroquinoline ring are highly electron-rich and represent classic soft spots for Cytochrome P450 (CYP450)-mediated aromatic oxidation. The introduction of the highly electronegative, yet sterically small, fluorine atom at C5 blocks this metabolic liability, significantly extending the half-life of derived drugs.

  • Inductive Effects on N1: The electron-withdrawing nature of the C5-fluorine exerts an inductive pull across the aromatic system. This slightly lowers the pKa​ of the adjacent N1 secondary amine, reducing its nucleophilicity. This is a critical synthetic advantage, as it minimizes unwanted self-condensation or polymerization during aggressive amide coupling at the C8 position.

  • C8-Carboxylic Acid (The Functional Vector): Positioned ortho to the N1 amine, the C8-carboxylic acid serves as an ideal handle for coupling with various pharmacophores, such as electrophilic warheads for covalent inhibition[3].

Table 1: Comparative Physicochemical Properties

Summarizing the impact of C5-fluorination on the THQ scaffold.

Property1,2,3,4-Tetrahydroquinoline-8-carboxylic acid5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acidImpact on Drug Design
Molecular Weight 177.20 g/mol 195.19 g/mol Maintains low MW for lead optimization.
C5 Metabolic Liability High (Prone to CYP450 oxidation)Low (Blocked by Fluorine)Enhances in vivo stability and bioavailability.
Lipophilicity (LogP) ~1.8~2.1Improves membrane permeability and CNS penetration.
N1 Nucleophilicity ModerateReducedPrevents side-reactions during C8 amide coupling.

Synthetic Workflows & Protocols

The synthesis of 5-F-THQ-8-COOH and its subsequent conversion into active pharmaceutical ingredients (APIs) requires rigorous chemoselectivity. Below is the logical progression from a commercially available quinoline precursor to a targeted covalent inhibitor.

Workflow A 5-Fluoroquinoline- 8-carboxylic acid (Precursor) B 5-Fluoro-THQ- 8-carboxylic acid (Core Scaffold) A->B PtO2, H2 (50 psi) MeOH/TFA, 24h C Targeted Amide (e.g., nsP2 Inhibitor) B->C R-NH2, HATU, DIPEA DMF, RT, 16h

Synthetic workflow from quinoline precursor to targeted THQ-8-carboxamide inhibitor.

Protocol A: Chemoselective Scaffold Preparation

Objective: Reduction of the nitrogen-containing ring of [4] to yield the tetrahydroquinoline scaffold.

Mechanistic Insight: Platinum(IV) oxide (Adams' catalyst) in an acidic medium is chosen specifically because it selectively reduces the protonated pyridine ring over the fluorinated carbocyclic ring. The addition of TFA protonates the quinoline nitrogen, disrupting the aromaticity of the hetero-ring and lowering the activation energy for hydrogenation.

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 5-fluoroquinoline-8-carboxylic acid (1.0 eq) in anhydrous Methanol (0.1 M). Add Trifluoroacetic acid (TFA, 1.5 eq) to protonate the quinoline core.

  • Catalyst Addition: Carefully add PtO2​ (0.05 eq) under a strict argon atmosphere to prevent the premature ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with H2​ gas three times to remove all oxygen. Pressurize the system to 50 psi and stir vigorously at room temperature for 24 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS or TLC. The highly UV-active quinoline starting material will disappear. The product will exhibit reduced UV absorbance but will stain strongly positive with ninhydrin due to the newly formed secondary amine.

  • Workup: Vent the H2​ gas safely. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. (Critical Safety Note: Do not allow the Celite filter cake to dry completely, as finely divided platinum is highly pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the residue with cold diethyl ether to yield 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a TFA salt.

Protocol B: Downstream Functionalization (Amide Coupling)

Objective: Synthesis of a targeted covalent inhibitor via the coupling of the C8-carboxylic acid with an electrophilic warhead amine (e.g., an allyl sulfone derivative)[2].

Mechanistic Insight: The C8-carboxylic acid is sterically hindered by the adjacent bicyclic system and the N1-amine. Standard carbodiimides (like EDC/DCC) often fail or result in low yields. HATU is utilized because it rapidly forms a highly reactive HOAt ester, driving the coupling forward despite steric clashes.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 5-F-THQ-8-COOH (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: Activating the acid prior to the addition of the amine prevents the warhead amine from reacting with the coupling reagent itself.

  • Coupling: Add the target amine (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) (1.1 eq) to the activated ester solution. Stir at room temperature for 16 hours under an inert atmosphere[2].

  • Self-Validation (In-Process): LC-MS analysis should confirm the complete consumption of the HOAt-ester intermediate and the appearance of the desired amide mass.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanism of Action: Viral Protease Inhibition

Derivatives of 5-F-THQ-8-COOH have shown exceptional promise as inhibitors of viral non-structural protein 2 (nsP2) proteases, which are critical for the replication of alphaviruses like Chikungunya and Venezuelan equine encephalitis virus (VEEV)[3].

The THQ core acts as a highly specific hydrophobic anchor, utilizing van der Waals forces and fluorine-mediated interactions to bind within the protease's active site. The C8-carboxamide linkage precisely vectors an electrophilic warhead (such as a vinyl sulfone) toward the catalytic cysteine residue of the protease, resulting in an irreversible covalent adduct.

MOA Target Viral nsP2 Protease Active Site Cysteine Adduct Covalent Adduct (Irreversible Inhibition) Target->Adduct Complex formation Scaffold 5-Fluoro-THQ Core (Hydrophobic Anchor) Scaffold->Target Non-covalent binding (van der Waals, F-interactions) Warhead Electrophilic Warhead (e.g., Vinyl Sulfone) Scaffold->Warhead Spatial orientation Warhead->Target Nucleophilic attack by Cys-thiol Warhead->Adduct

Mechanism of action for 5-Fluoro-THQ derived covalent inhibitors targeting viral proteases.

References

  • NextSDS. 5-fluoroquinoline-8-carboxylic acid — Chemical Substance Information. Retrieved from:[Link][4]

  • PMC / National Institutes of Health. Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya. Retrieved from:[Link][2]

  • ACS Infectious Diseases. nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice. Retrieved from:[Link][3]

Sources

Application

Application Note: Chemoselective Amidation of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (5-F-THQ-8-CA) is a highly specialized fluorinated bicyclic building block utilized in the synthesis of antiviral agents, receptor antagonists, and allosteric inhibitors [4]. Structurally, it presents a unique chemoselectivity challenge: it contains both a secondary cyclic amine (N1) and a carboxylic acid (C8).

The Causality of Chemoselectivity: In standard amino acids, amidation requires strict N-protection (e.g., Boc, Fmoc) to prevent self-polymerization. However, 5-F-THQ-8-CA possesses distinct electronic and steric properties that allow for direct, chemoselective amidation without N1 protection when reacting with aliphatic amines:

  • Electronic Deactivation: The N1 nitrogen is part of an aniline-like system. The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I effect) across the aromatic ring, significantly reducing the nucleophilicity and basicity of the N1 lone pair compared to standard aliphatic amines.

  • Steric Hindrance: The C8-carboxylic acid is sterically encumbered by the adjacent N1-H and the rigid bicyclic tetrahydroquinoline framework.

Because the exogenous coupling partner (a primary or secondary aliphatic amine) is vastly more nucleophilic than the deactivated N1 of the substrate, highly reactive coupling reagents can selectively activate the C8-COOH and drive the intermolecular reaction forward before any intramolecular lactamization or intermolecular self-condensation can occur [1].

Coupling Reagent Selection & Data Presentation

Due to the steric hindrance at the C8 position, standard carbodiimides (like DCC or EDC alone) often result in low yields or require prolonged reaction times (up to 3 days) [2]. The use of uronium/aminium salts containing the 7-azabenzotriazole leaving group (e.g., HATU) is strongly preferred. HATU forms a highly reactive HOAt active ester that efficiently overcomes the steric bulk at the C8 position [1, 3].

Table 1: Comparison of Amidation Conditions for 5-F-THQ-8-CA
Coupling SystemBaseSolventTemp/TimeYield (Aliphatic Amine)Yield (Aromatic Amine)Mechanistic Notes
HATU DIPEADMF or DCMRT, 2–16 h85 – 95% 40 – 60%Rapid active ester formation; ideal for sterically hindered C8-COOH.
EDC·HCl / HOBt PyridineDMFRT, 72 h60 – 75%< 30%Slower kinetics; requires excess base and extended time to overcome steric bulk.
T3P (50% in EtOAc) Et 3​ NEtOAcReflux, 12 h70 – 80%40 – 50%Excellent for avoiding epimerization; highly water-soluble byproducts ease workup.

Visualizations of Workflow and Mechanism

Workflow A 5-F-THQ-8-COOH (Substrate) C HATU / DIPEA (Direct Amidation) A->C D Boc2O / DMAP (Protection Route) A->D Aromatic Amines B Amine Partner (Nucleophile) B->C E Target Amide (High Yield) C->E Aliphatic Amines F Boc-Protected Amide D->F Coupling G TFA / DCM (Deprotection) F->G G->E

Fig 1: Chemoselective workflow for 5-F-THQ-8-CA amidation based on nucleophile strength.

Mechanism N1 5-F-THQ-8-COOH + HATU + DIPEA N2 Deprotonation by DIPEA Carboxylate Formation N1->N2 N3 O-Azabenzotriazolyl Uronium Intermediate N2->N3 N4 HOAt Active Ester (Highly Reactive) N3->N4 N5 Nucleophilic Attack by Primary Amine N4->N5 N6 Desired Amide + HOAt Byproduct N5->N6

Fig 2: Mechanism of HATU-mediated activation overcoming C8 steric hindrance.

Experimental Protocols (Self-Validating Systems)

The following protocol is designed as a self-validating system. By carefully controlling the stoichiometry and utilizing specific aqueous washes, the protocol inherently confirms reaction success and purifies the product without immediate reliance on chromatography.

Protocol A: Direct Chemoselective Amidation (HATU/DIPEA)

Optimized for coupling with primary/secondary aliphatic amines.

Reagents:

  • 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Aliphatic Amine Partner (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF or DCM (10 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 5-F-THQ-8-CA in anhydrous DMF under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Active Ester Formation: Add HATU in one portion at 0 °C. Causality: Cooling prevents premature degradation of the uronium salt. Stir for 15 minutes. The solution will typically turn a distinct yellow/orange, visually indicating the formation of the HOAt active ester.

  • Nucleophilic Addition: Add the aliphatic amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Self-Validating Monitoring: Monitor via LC-MS after 2 hours. You should observe the disappearance of the HOAt active ester mass and the appearance of the product mass. If the active ester persists, the amine partner is sterically hindered, requiring gentle heating (40 °C).

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (30 mL).

    • Wash 1 (Basic): Wash with saturated aqueous NaHCO 3​ (2 × 20 mL). Causality: This deprotonates and removes the HOAt byproduct and any unreacted carboxylic acid into the aqueous layer.

    • Wash 2 (Mildly Acidic): Wash with 5% aqueous Citric Acid (2 × 20 mL). Causality: The aliphatic amine (pKa ~9-10) will be protonated and extracted. The N1 of the tetrahydroquinoline product (pKa ~2-3 due to the fluorine and amide groups) remains unprotonated, keeping the product in the organic layer.

    • Wash 3: Brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: The crude product is often >90% pure at this stage. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: N-Protection Route (For Aromatic Amines)

If the coupling partner is a weak nucleophile (e.g., an aniline derivative), the extended reaction times and heating required will cause the N1 of 5-F-THQ-8-CA to compete, leading to dimerization. In this scenario, N-Boc protection is mandatory.

  • Protection: React 5-F-THQ-8-CA with Boc 2​ O (1.5 equiv) and DMAP (0.1 equiv) in THF at reflux for 12 hours.

  • Amidation: Utilize the EDC·HCl (1.5 equiv) and pyridine (3.0 equiv) system in DMF for 3 days at RT [2].

  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours at RT, followed by basic workup to yield the final free-NH amide.

References

  • Title: Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya Source: European Journal of Medicinal Chemistry / PMC URL
  • Title: EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)
  • Source: Bioorganic & Medicinal Chemistry / Academia.
  • Title: 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Product Information Source: EvitaChem URL
Method

Application Note: In Vitro Assay Preparation and Screening Protocols for 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Scientific Rationale 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (5-F-THQ-8-CA) (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Scientific Rationale

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (5-F-THQ-8-CA) (CAS: 345264-61-1) is a highly versatile, privileged fluorinated scaffold utilized extensively in modern drug discovery. The molecule features a rigid bicyclic tetrahydroquinoline core, an 8-position carboxylic acid critical for hydrogen bonding or metal chelation, and a 5-position fluorine atom that enhances metabolic stability and modulates lipophilicity.

In preclinical research, 5-F-THQ-8-CA and its structural analogs serve two primary functions:

  • As a Synthetic Building Block for Targeted Covalent Inhibitors (TCIs): Recent studies have demonstrated that fluorinated tetrahydroquinoline-8-carboxylic acid derivatives are highly effective at forming covalent bonds with the catalytic cysteine of viral proteases, such as the 1, effectively blocking viral replication[1].

  • As a Direct Biological Probe: The intact scaffold is currently investigated for its ability to modulate G-protein coupled receptors (GPCRs), making it a candidate for developing 2[2].

This application note provides field-proven, self-validating in vitro assay protocols for evaluating 5-F-THQ-8-CA and its derivatives in both enzymatic and receptor-binding contexts.

Physicochemical Profiling & Stock Formulation

Before introducing 5-F-THQ-8-CA into an aqueous assay environment, its physicochemical properties must be managed to prevent compound aggregation, which can lead to false positives via promiscuous inhibition.

Causality in Formulation: The carboxylic acid moiety at the C8 position is prone to forming hydrogen-bonded dimers in the presence of atmospheric moisture, which drastically reduces the solubility of the lipophilic fluorinated core. Therefore, the use of anhydrous DMSO is non-negotiable for stock preparation.

Table 1: Physicochemical Parameters & Formulation Strategy
ParameterValuePractical Assay Implication
Molecular Weight 195.19 g/mol Dissolve 1.95 mg in 1 mL anhydrous DMSO to yield a 10 mM stock.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; requires ≤1% final DMSO concentration in aqueous buffer to prevent precipitation.
pKa (-COOH) ~4.5 - 5.0Ionized at physiological pH (7.4), enhancing aqueous solubility in standard HEPES or Tris-HCl buffers.
H-Bond Donors/Acceptors HBD: 2, HBA: 3Prone to hydration; aliquot stocks into single-use vials and store at -20°C in a desiccated environment.

Experimental Workflows

Protocol A: FRET-Based Viral Protease Inhibition Assay

This protocol is designed to evaluate 5-F-THQ-8-CA derivatives (e.g., electrophilic amides) as inhibitors of viral proteases (such as nsP2). Because these derivatives often act as slow-binding or targeted covalent inhibitors[1], a time-dependent pre-incubation step is critical.

Self-Validating System Setup:

  • Positive Control: Broad-spectrum cysteine protease inhibitor (e.g., E64d).

  • Negative Control: 1% DMSO vehicle (determines uninhibited Vmax​ ).

  • Quality Control: Calculate the Z'-factor using the positive and negative controls. Proceed with compound screening only if Z' > 0.5.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.6), 5 mM DTT, and 0.01% Triton X-100.

    • Expert Insight: DTT is required to keep the catalytic cysteine of the protease in a reduced, nucleophilic state. Triton X-100 prevents the lipophilic fluorinated THQ core from forming colloidal aggregates that non-specifically sequester the enzyme.

  • Compound Dilution: Serially dilute the 10 mM 5-F-THQ-8-CA derivative stock in 100% DMSO to create a 100x concentration curve (e.g., 0.1 mM to 10 mM).

  • Enzyme Pre-Incubation: In a 96-well black, flat-bottom microplate, add 49 µL of the target protease (diluted in assay buffer to its predetermined Km​ concentration) to each well. Add 1 µL of the 100x compound dilution.

    • Expert Insight: Incubate at room temperature (RT) for exactly 30 minutes. This allows the necessary time-dependent covalent bond formation between the inhibitor and the enzyme before the substrate introduces competitive pressure[1].

  • Reaction Initiation: Add 50 µL of the specific YFP/CFP FRET substrate (e.g., V12 peptide) to all wells to initiate the reaction.

  • Kinetic Readout: Promptly measure fluorescence continuously for 60–120 minutes at Ex/Em 430/520 nm using a microplate reader. Calculate the IC50​ by plotting the initial reaction velocities against compound concentration.

Protocol B: GPCR Fluorescence Polarization (FP) Binding Assay

When investigating the intact 5-F-THQ-8-CA scaffold as a biological probe for neurotransmitter receptors (e.g., 5-HT or Dopamine receptors)[2], a competitive Fluorescence Polarization (FP) assay provides a robust, homogenous readout of binding affinity ( Ki​ ).

Self-Validating System Setup:

  • Max Polarization ( mPmax​ ): Receptor membrane + Fluorescent Tracer + 1% DMSO.

  • Min Polarization ( mPmin​ ): Fluorescent Tracer + Buffer only (verifies tracer is freely tumbling and not degraded).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA, and 0.1% BSA.

    • Expert Insight: The inclusion of 0.1% BSA is critical. It mitigates the non-specific binding (NSB) of the fluorinated aromatic ring to the polystyrene microplate walls, a common artifact that artificially inflates apparent binding affinity.

  • Tracer/Receptor Mix: Mix the target GPCR membrane preparation with a known fluorescent tracer (at its Kd​ concentration) in the binding buffer.

  • Competition Setup: Add 20 µL of the Tracer/Receptor mix to a 384-well black low-volume plate. Pin-transfer 200 nL of the 5-F-THQ-8-CA compound (from a DMSO dilution series) into the wells.

  • Equilibration: Seal the plate and incubate in the dark at RT for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Read the plate on a multi-mode reader equipped with FP polarizers. A decrease in mP indicates that 5-F-THQ-8-CA has successfully displaced the heavy tracer from the receptor.

Assay Optimization & Data Interpretation Summary

Table 2: In Vitro Assay Optimization Parameters
Assay ModalityCritical Buffer AdditiveIncubation RequirementReadout Mechanism
Viral Protease (nsP2) 5 mM DTT, 0.01% Triton X-10030 min pre-incubation (covalent binding)Kinetic FRET (Ex 430 / Em 520)
GPCR Binding (Probe) 0.1% BSA, 10 mM MgCl2​ 60 min at RT (thermodynamic equilibrium)Fluorescence Polarization (mP shift)

Mechanism of Action and Assay Workflow

The following diagram illustrates the divergent workflows for utilizing 5-F-THQ-8-CA in both structural derivatization and direct probe screening.

G Stock 5-F-THQ-8-CA Stock (10 mM in DMSO) Synthesis Synthetic Derivatization (e.g., Amide Coupling) Stock->Synthesis Scaffold Building Assay2 FP Binding Assay (GPCR Modulation) Stock->Assay2 Direct Probe Assay1 FRET Protease Assay (nsP2 Inhibition) Synthesis->Assay1 Covalent Inhibitors Data1 Kinetic Fluorescence (IC50 / Vmax Determination) Assay1->Data1 Data2 Polarization Shift (Kd / Affinity Mapping) Assay2->Data2

Workflow for 5-F-THQ-8-CA in protease inhibition and receptor binding assays.

References

  • [1] nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice, ACS Infectious Diseases. 1

  • [3] Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase, MDPI Pharmaceuticals.3

  • [2] Buy 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (EVT-12033488), EvitaChem.2

Sources

Application

Application Note: Selective Catalytic Hydrogenation of 5-Fluoroquinoline-8-Carboxylic Acid

Introduction: The Significance of Fluorinated Tetrahydroquinolines The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a fluorine atom into this framework, as in 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable building block in drug discovery.[3]

The most direct and atom-economical route to this target is the selective hydrogenation of the corresponding quinoline.[1] However, this transformation presents several distinct challenges that demand precise control over the reaction conditions and catalyst selection. The primary objectives are:

  • Regioselectivity: The hydrogenation must selectively reduce the nitrogen-containing heterocyclic ring while leaving the carbocyclic (benzene) ring intact.[4]

  • Chemoselectivity: The reaction must proceed without cleaving the robust carbon-fluorine (C-F) bond, a common side reaction known as hydrodefluorination.[5]

  • Catalyst Tolerance: The catalyst must remain active in the presence of the nitrogen-containing substrate, which can act as a catalyst poison, and the carboxylic acid functional group.[6][7][8]

This application note provides a comprehensive, field-proven protocol for the selective catalytic hydrogenation of 5-fluoroquinoline-8-carboxylic acid. We will delve into the causality behind experimental choices, from catalyst selection to reaction parameter optimization, to ensure a reproducible and high-yielding synthesis.

Mechanistic Rationale: Navigating Selectivity

Heterogeneous catalytic hydrogenation occurs on the surface of a metal catalyst.[9] The overall process involves the adsorption of gaseous hydrogen and the substrate onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the substrate, and finally, desorption of the product.[9]

dot

Caption: General mechanism of heterogeneous catalytic hydrogenation.

For quinolines, the initial adsorption onto the catalyst surface typically occurs through the lone pair of electrons on the nitrogen atom. This coordination activates the heterocyclic ring, making it more susceptible to hydrogenation than the adjacent benzene ring.[10] This intrinsic property is the basis for achieving the desired regioselectivity.

The most critical challenge is preventing hydrodefluorination. Palladium (Pd) catalysts, while highly active, are notoriously prone to cleaving C-F bonds, especially at elevated temperatures.[5] Rhodium (Rh) and Ruthenium (Ru) catalysts often offer superior chemoselectivity, preserving the C-F bond under milder conditions.[5][11] Therefore, the choice of catalyst is paramount to the success of this synthesis.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagents & Materials Grade Supplier
5-Fluoroquinoline-8-carboxylic acid≥97%Commercially Available
5% Rhodium on Carbon (Rh/C)50% water wetCommercially Available
Ethanol (EtOH)Anhydrous, 200 proofCommercially Available
Hydrogen (H₂) GasHigh Purity (≥99.99%)Gas Supplier
Nitrogen (N₂) or Argon (Ar) GasHigh PurityGas Supplier
Celite® 545N/ACommercially Available
Equipment
Parr-type high-pressure reactor (autoclave) with glass liner and magnetic stirring
Gas lines and regulator for H₂ and N₂/Ar
Buchner funnel and filtration flask
Rotary evaporator
Standard laboratory glassware
Analytical Instruments: NMR, HPLC, or LC-MS
Step-by-Step Hydrogenation Procedure

dot

G start Start: Assemble Reactor weigh 1. Weigh & Add Reactants - Substrate (1.0 eq) - EtOH (Solvent) - 5% Rh/C (5 mol%) start->weigh inert 2. Inerting - Seal Reactor - Purge with N₂/Ar (3x) weigh->inert hydrogenate 3. Hydrogenation - Pressurize with H₂ (5-10 bar) - Stir at 25-40 °C - Monitor reaction (12-24h) inert->hydrogenate depressurize 4. Work-up - Cool to RT - Vent H₂ safely - Purge with N₂/Ar hydrogenate->depressurize filter 5. Catalyst Removal - Filter through Celite® - Rinse with EtOH depressurize->filter concentrate 6. Isolation - Concentrate filtrate (Rotary Evaporation) filter->concentrate purify 7. Purification - Recrystallization or Column Chromatography concentrate->purify characterize 8. Characterization - NMR, MS, HPLC purify->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for catalytic hydrogenation.

1. Reactor Preparation and Charging:

  • Ensure the high-pressure reactor and its glass liner are clean and dry.

  • To the glass liner, add 5-fluoroquinoline-8-carboxylic acid (e.g., 1.00 g, 5.23 mmol).

  • Add anhydrous ethanol (e.g., 25 mL) to dissolve or suspend the substrate.

  • Carefully add 5% Rhodium on Carbon (50% wet, ~540 mg, 0.26 mmol Rh, 5 mol%). Note: Handle wet catalysts with care; do not allow them to dry out completely as they can become pyrophoric.

2. System Inerting:

  • Place the liner in the reactor, assemble and seal the reactor according to the manufacturer's instructions.

  • Connect the reactor to the gas lines.

  • Purge the system by pressurizing with an inert gas (N₂ or Ar) to ~5 bar and then venting carefully. Repeat this cycle at least three times to remove all oxygen.

3. Hydrogenation Reaction:

  • After the final inert gas purge, pressurize the reactor with hydrogen (H₂) to the desired pressure (a starting point of 7 bar / ~100 psi is recommended).

  • Begin vigorous magnetic stirring.

  • Set the temperature to 25-40 °C. Mild heating may be required to initiate the reaction, but aggressive heating should be avoided to minimize defluorination.

  • Monitor the reaction progress by observing the pressure drop (as H₂ is consumed). The reaction can also be monitored by carefully taking aliquots for HPLC or LC-MS analysis, though this requires strict safety protocols for depressurizing and re-inerting the vessel.

  • Allow the reaction to proceed for 12-24 hours or until H₂ uptake ceases.

4. Work-up and Catalyst Removal:

  • Cool the reactor to room temperature.

  • Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.

  • Purge the reactor with inert gas (N₂ or Ar) three times.

  • Open the reactor and remove the reaction mixture.

  • Prepare a small pad of Celite® in a Buchner funnel.

  • Filter the reaction mixture through the Celite® pad to remove the Rh/C catalyst. Wash the pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product. Safety Note: The filtered catalyst may be pyrophoric. Quench it carefully under a stream of water before disposal.

5. Product Isolation and Purification:

  • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

6. Characterization:

  • Confirm the structure and purity of the final product, 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Results: Optimizing for Success

The selection of catalyst and reaction conditions is critical. The following table presents expected outcomes based on different experimental parameters, illustrating the rationale for the recommended protocol.

Catalyst Temp (°C) Pressure (bar) Yield (%) Purity (%) Defluorination (%) Comments
10% Pd/C5010~85>9510-15% High activity but significant C-F bond cleavage is a major drawback.[5]
5% Pt/C4010~90>982-5%Good activity with lower, but still present, defluorination.
5% Rh/C 40 7 >95 >99 <1% Optimal choice. Excellent selectivity and high yield under mild conditions.[11]
5% Ru/C6015~92>98<2%Effective, but may require slightly more forcing conditions than Rhodium.[12]

Troubleshooting and Further Optimization

  • Incomplete Reaction: If the starting material remains after 24 hours, consider increasing the H₂ pressure (e.g., to 15-20 bar), raising the temperature incrementally (e.g., to 50-60 °C), or increasing the catalyst loading (e.g., to 10 mol%).

  • Detection of Defluorination: If ¹⁹F NMR or MS analysis shows the presence of the defluorinated product, immediately reduce the reaction temperature. If the problem persists, switching to a different catalyst (e.g., Iridium) or using additives may be necessary.[13]

  • Reduction of the Benzene Ring: The formation of decahydroquinoline products indicates that the reaction conditions are too harsh. Reduce temperature, pressure, and reaction time. This is rarely an issue when selectively hydrogenating the N-heterocycle under the recommended conditions.[4]

Conclusion

The selective catalytic hydrogenation of 5-fluoroquinoline-8-carboxylic acid is a highly effective method for producing the valuable 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid intermediate. Success hinges on the judicious selection of a catalyst that minimizes the competing hydrodefluorination side reaction. We have demonstrated that 5% Rhodium on Carbon provides an excellent balance of reactivity and chemoselectivity, affording the desired product in high yield and purity under mild, well-controlled conditions. This protocol serves as a reliable and scalable foundation for researchers in pharmaceutical and chemical development.

References

  • ResearchGate. Scheme 1. The different mechanisms for quinoline hydrogenation over Ir.... [Link]

  • MDPI. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. [Link]

  • PMC. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. [Link]

  • ACS Publications. An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. [Link]

  • ACS Publications. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. [Link]

  • ACS Publications. Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. [Link]

  • ACS Publications. Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). [Link]

  • ACS Publications. Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety. [Link]

  • PMC. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. [Link]

  • RSC Publishing. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. [Link]

  • ACS Publications. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. [Link]

  • Semantic Scholar. Atomically dispersed Ir/α-MoC catalyst with high metal loading and thermal stability for water-promoted hydrogenation reaction. [Link]

  • ACS Publications. Catalytically Active Sites of Supported Pt Catalysts for Hydrogenation of Tetralin in the Presence of Dibenzothiophene and Quinoline. [Link]

  • ResearchGate. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Request PDF. [Link]

  • MDPI. Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. [Link]

  • RSC Publishing. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. [Link]

  • RSC Publishing. Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates: synthetic strategies and theoretical perspectives. [Link]

  • RSC Publishing. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]

  • Chemistry LibreTexts. 11.2: Hydrogenation with Heterogeneous Catalysts. [Link]

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Abstract This document provides a comprehensive guide to the scalable synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Recognizing the demand for robust and efficient large-scale production methodologies, this application note details a strategic multi-step synthetic pathway. The proposed route commences with the well-established Doebner-von Miller reaction to construct the core quinoline-8-carboxylic acid framework. Subsequent steps involve regioselective nitration, reduction of the nitro group, introduction of the fluorine atom via the Balz-Schiemann reaction, and a final selective catalytic hydrogenation to yield the target compound. Each stage of the synthesis is presented with detailed, step-by-step protocols, emphasizing scalability, safety, and optimization of reaction conditions. Quantitative data is summarized in tabular format for clarity, and the overall synthetic workflow is illustrated with a process diagram. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries engaged in the process development and scale-up of novel therapeutic agents.

Introduction and Strategic Overview

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a fluorinated derivative of the tetrahydroquinoline bicyclic system, a privileged structure in numerous biologically active compounds.[1] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The tetrahydroquinoline core is a key feature in a wide array of therapeutics, and as such, scalable synthetic routes to novel derivatives are of paramount importance.[1]

This document outlines a logical and scalable synthetic strategy, commencing from readily available starting materials. The chosen pathway prioritizes established and reliable chemical transformations that are amenable to large-scale production.

Comparative Analysis of Synthetic Strategies

Several approaches can be envisioned for the synthesis of the target molecule. A retrosynthetic analysis suggests a few key disconnections. One could start with a pre-fluorinated aniline and construct the quinoline ring, or alternatively, introduce the fluorine atom at a later stage. The latter approach was selected for its robustness and the commercial availability of the initial building blocks.

The chosen forward synthesis (illustrated below) begins with the formation of the quinoline ring system, followed by a series of functional group interconversions to install the desired substituents, and concludes with the reduction of the heterocyclic ring. This multi-step process allows for purification and characterization of key intermediates, ensuring the quality of the final product.

Overall Synthetic Workflow

The proposed scalable synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a four-step process starting from 2-aminobenzoic acid. The workflow is designed to be efficient and adaptable for large-scale production.

Synthetic_Workflow A 2-Aminobenzoic Acid + Crotonaldehyde B Step 1: Doebner-von Miller Reaction (Quinoline-8-carboxylic acid) A->B  H+/Oxidant   C Step 2: Nitration (5-Nitroquinoline-8-carboxylic acid) B->C  HNO3/H2SO4   D Step 3: Reduction (5-Aminoquinoline-8-carboxylic acid) C->D  H2, Pd/C   E Step 4: Balz-Schiemann Reaction (5-Fluoroquinoline-8-carboxylic acid) D->E  1. NaNO2, HBF4  2. Heat   F Step 5: Catalytic Hydrogenation (5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid) E->F  H2, PtO2  

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of this molecule, a valuable scaffold in medicinal chemistry, typically involves a two-stage process: a Friedländer annulation to construct the quinoline core, followed by a selective hydrogenation to yield the desired tetrahydroquinoline. This document provides in-depth, experience-driven advice to optimize each stage of this process.

Logical Flow of Synthesis and Troubleshooting

The following diagram illustrates the overall synthetic strategy and the key areas where issues can arise, which are addressed in this guide.

G cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Selective Hydrogenation cluster_2 Troubleshooting Points start Starting Materials: 2-amino-6-fluorobenzoic acid derivative + α-methylene ketone friedlander Friedländer Reaction (Acid or Base Catalysis) start->friedlander product1 5-Fluoroquinoline-8-carboxylic acid friedlander->product1 ts1 Low Yield in Annulation friedlander->ts1 ts2 Side Reactions (e.g., Decarboxylation) friedlander->ts2 hydrogenation Catalytic Hydrogenation (e.g., Pd/C, PtO2) product1->hydrogenation product2 Target Molecule: 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrogenation->product2 ts3 Incomplete Hydrogenation hydrogenation->ts3 ts4 Over-hydrogenation hydrogenation->ts4 ts5 Dehalogenation (Loss of Fluorine) hydrogenation->ts5

Caption: Overall workflow for the synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, highlighting key troubleshooting points.

Part 1: Troubleshooting the Friedländer Annulation

The Friedländer synthesis is a robust method for constructing the quinoline ring system. However, yields can be compromised by several factors, especially with substituted starting materials.

Q1: I am observing a very low yield for the initial Friedländer condensation. What are the likely causes?

A1: Low yields in Friedländer synthesis are a common issue and can often be traced back to suboptimal reaction conditions or catalyst choice.[1]

  • Causality: The reaction involves an acid or base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. The efficiency of this process is highly dependent on the reactivity of the carbonyl and methylene groups and the stability of the intermediates.

  • Troubleshooting Steps:

    • Catalyst Choice: If using a traditional acid catalyst like H₂SO₄ or a base like NaOH, consider switching to a milder Lewis acid. Indium(III) triflate (In(OTf)₃) has been shown to be highly effective and selective for the Friedländer reaction, often affording higher yields under solvent-free conditions.[2]

    • Temperature Optimization: High temperatures can lead to degradation of starting materials or polymerization side reactions.[1] Incrementally decrease the reaction temperature in 10-15 °C steps to find the optimal balance between reaction rate and product stability.

    • Solvent Selection: The choice of solvent can significantly affect reactant solubility and reaction rates. While some modern methods are solvent-free, if you are using a solvent, consider switching to a high-boiling polar aprotic solvent like DMF or using microwave irradiation in a polar solvent like ethanol to potentially improve yields and reduce reaction times.[1][3]

    • Purity of Starting Materials: Ensure your 2-amino-6-fluorobenzoic acid derivative and the α-methylene ketone are of high purity. Impurities can interfere with the catalyst or lead to unwanted side products.

Q2: My reaction is producing significant amounts of a side product that appears to be a result of a self-condensation of my ketone. How can I prevent this?

A2: The self-condensation of the active methylene compound is a known side reaction in Friedländer synthesis, especially under harsh basic or acidic conditions.[1]

  • Causality: This side reaction competes with the desired condensation with the 2-aminoaryl ketone. The relative rates of these two reactions determine the product distribution.

  • Troubleshooting Steps:

    • Change Catalyst: Employing a milder catalyst can increase the selectivity for the desired reaction. As mentioned, Lewis acids like In(OTf)₃ can be very effective.[2] Alternatively, solid-supported acid catalysts like Amberlyst-15 can offer good yields and easier product isolation.[4]

    • Adjust Stoichiometry: While a slight excess of the methylene compound is common, a large excess can favor self-condensation. Try reducing the excess to 1.1-1.2 equivalents.

    • Reaction Conditions: Lowering the reaction temperature can often suppress the rate of the undesired self-condensation more than the rate of the primary reaction, thus improving selectivity.

Part 2: Optimizing the Selective Hydrogenation

The second stage of the synthesis, the reduction of the 5-fluoroquinoline-8-carboxylic acid to its tetrahydroquinoline derivative, presents its own set of challenges, primarily related to selectivity.

Q3: My hydrogenation is incomplete, and I am recovering a significant amount of my starting quinoline. How can I drive the reaction to completion?

A3: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.[5]

  • Causality: The nitrogen atom in the quinoline ring can act as a poison to many noble metal catalysts by strongly adsorbing to the active sites, leading to deactivation.[5]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 5 wt% to 10 wt% of Pd/C) can help to compensate.

    • Increase Hydrogen Pressure: Higher H₂ pressure can improve the reaction rate and help overcome catalyst inhibition.[5] Try increasing the pressure incrementally (e.g., from 20 bar to 40 bar).

    • Optimize Solvent: The choice of solvent can impact catalyst activity. Alcoholic solvents like methanol or ethanol are commonly used. In some cases, the presence of a small amount of acid (like acetic acid) can protonate the quinoline nitrogen, reducing its poisoning effect and accelerating the reaction.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.

Q4: I am observing a significant amount of dehalogenation, resulting in the formation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. How can I prevent the loss of the fluorine atom?

A4: Dehalogenation is a common side reaction during the catalytic hydrogenation of halogenated aromatic compounds. The choice of catalyst and reaction conditions is critical to minimize this.

  • Causality: The carbon-fluorine bond can be cleaved by the active catalyst in the presence of hydrogen. This is particularly a risk with palladium-based catalysts.

  • Troubleshooting Steps:

    • Catalyst Selection: Switch from a palladium-based catalyst to a platinum-based catalyst, such as Platinum(IV) oxide (PtO₂), which is often less prone to causing dehalogenation. Rhodium-on-carbon can also be an effective alternative.

    • Milder Conditions: Employ milder reaction conditions. Lower the hydrogen pressure and reaction temperature to the minimum required for the hydrogenation of the pyridine ring.[5]

    • Solvent Choice: The reaction medium can influence dehalogenation. Neutral solvents are generally preferred. If an acidic medium is used to promote hydrogenation, it may also increase the risk of dehalogenation.

Q5: My reaction is proceeding past the desired tetrahydroquinoline stage, and I am seeing evidence of over-hydrogenation to the decahydroquinoline. How can I improve selectivity?

A5: Over-hydrogenation occurs when the benzene ring of the quinoline is also reduced. The key to preventing this is to stop the reaction once the pyridine ring has been selectively hydrogenated.[5]

  • Causality: The conditions required to hydrogenate the pyridine ring can, if too harsh or prolonged, also lead to the slower hydrogenation of the carbocyclic ring.

  • Troubleshooting Steps:

    • Careful Reaction Monitoring: The most critical step is to monitor the reaction progress closely using TLC, GC, or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the over-hydrogenated product appear.

    • Catalyst and Conditions: Palladium on carbon (Pd/C) is generally more selective for the hydrogenation of the heterocyclic ring compared to the carbocyclic ring under mild conditions.[5][6] Using lower temperatures (e.g., room temperature to 50°C) and lower hydrogen pressures (e.g., 1-20 bar) will favor the formation of the tetrahydroquinoline.[5]

    • Kinetic Profiling: It can be beneficial to run a time-course experiment, taking aliquots at regular intervals to determine the optimal reaction time for maximizing the yield of the desired product.

Quantitative Data Summary: Hydrogenation Catalyst Screening

The following table summarizes typical starting points for catalyst screening to optimize the selective hydrogenation of a fluorinated quinoline.

CatalystTypical Loading (wt%)H₂ Pressure (bar)Temperature (°C)Common SolventPotential Issues
5% Pd/C 5 - 101 - 2025 - 50Methanol, EthanolPotential for dehalogenation
PtO₂ 5 - 101 - 2025 - 50Acetic Acid, EthanolMay require acidic medium
5% Rh/C 5 - 1020 - 5050 - 80EthanolHigher activity, risk of over-hydrogenation

Experimental Protocol: Optimized Synthesis

This protocol provides a robust starting point for the synthesis. Optimization of specific parameters may be required based on your experimental results.

Stage 1: In(OTf)₃-Catalyzed Friedländer Annulation

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 2-amino-6-fluorobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a round-bottom flask. B Add In(OTf)₃ (0.05 mmol, 5 mol%). A->B C Heat the mixture at 80°C under an inert atmosphere (N₂ or Ar). B->C D Monitor reaction progress by TLC (e.g., every 30 mins). C->D E Upon completion, cool to room temperature and add ethyl acetate. D->E F Wash with saturated NaHCO₃ solution, then with brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify the crude product by column chromatography (silica gel). G->H

Caption: Step-by-step workflow for the Friedländer Annulation stage.

  • Reaction Setup: In a dry round-bottom flask, combine the 2-amino-6-fluorobenzaldehyde (1.0 mmol, 1 equiv) and ethyl acetoacetate (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%).

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

  • Hydrolysis (if necessary): If the starting material was an ester, hydrolyze the resulting quinoline ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Stage 2: Selective Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure autoclave reactor, dissolve the 5-fluoroquinoline-8-carboxylic acid (0.5 mmol, 1 equiv) in ethanol (10 mL).[5]

  • Catalyst Addition: Carefully add 5% Platinum on carbon (Pt/C) (25 mg, ~10 wt%).

  • Hydrogenation: Seal the reactor and purge it 3-5 times with H₂ gas to remove any air.[5] Pressurize the reactor to 10 bar with H₂.[5]

  • Reaction Execution: Heat the reactor to 50 °C and stir the mixture.[5]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to check for the disappearance of the starting material and the appearance of the product, while ensuring minimal dehalogenation or over-hydrogenation.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ gas.[5] Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.[5]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • EvitaChem. (n.d.). 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Selective Quinoline Hydrogenation.
  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. DOI: 10.1055/s-0029-1218701.
  • Wang, X., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(9), 2845. DOI: 10.3390/molecules27092845. Retrieved from [Link]

  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824-9833. DOI: 10.1039/C5NJ02010G. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2018). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 8(23), 12575-12590. DOI: 10.1039/c8ra00350a. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 928839-60-5) for biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 928839-60-5) for biological assays. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions specifically tailored to the unique physicochemical barriers of this molecule.

Part 1: The Mechanistic Root of the Problem

Before attempting to dissolve this compound, you must understand why it resists aqueous solvation. This molecule presents a "perfect storm" of three structural challenges:

  • Zwitterionic Lattice Energy: The molecule contains a basic secondary amine (the tetrahydroquinoline ring) and an acidic carboxylic acid at the 8-position. Near its isoelectric point (pH 4.5–5.5), it exists as a net-neutral zwitterion. This state forms a tightly packed crystal lattice that minimizes water-dipole interactions, making it highly insoluble in slightly acidic to neutral media[1].

  • Fluorine-Induced Lipophilicity: The fluorine atom at the 5-position is highly electronegative but deeply lipophilic. It withdraws electron density from the aromatic ring, significantly reducing the ring's hydrogen-bond acceptor capacity and driving hydrophobic aggregation[2].

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 8-carboxylic acid to the 1-position secondary amine facilitates intramolecular hydrogen bonding. This internalizes the molecule's polar groups, effectively shielding them from the aqueous solvent and further decreasing solubility[3].

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in DMSO at 50 mM, but when I spike it into my pH 7.4 cell culture media (final DMSO 1%), it immediately forms a cloudy precipitate. Why? A: You are observing "solvent-shift precipitation." At pH 7.4, the carboxylic acid is deprotonated (anion), but the lipophilic fluoro-aromatic core remains highly hydrophobic. When the DMSO diffuses into the bulk water, the local solubility limit is instantly breached, causing rapid nucleation[1]. Solution: You must pre-formulate the DMSO stock with a surfactant or use a step-wise co-solvent system (e.g., DMSO PEG400 Aqueous Buffer) to gradually lower the dielectric constant of the final media[4].

Q2: We need a completely aqueous, solvent-free vehicle for intravenous (IV) dosing in mice. Adjusting the pH to 8.0 helps, but it still crashes out at 5 mg/mL. What is the most reliable method? A: For high-concentration IV dosing without organic solvents, inclusion complexation is the gold standard[5]. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective here. The β -cyclodextrin cavity perfectly accommodates the fluorinated aromatic ring, while the hydrophilic exterior ensures massive aqueous solubility[3]. This specific approach has been proven to enhance the solubility of similar fluoro-substituted lipophilic compounds by over 50-fold[2].

Q3: Can I just mill or sonicate the powder to force it into solution? A: No. Micronization (reducing particle size via milling or sonication) only increases the rate of dissolution by expanding the surface area; it does not alter the absolute thermodynamic saturation solubility of the compound[1]. If your target concentration exceeds the equilibrium solubility, it will remain a suspension regardless of how long you sonicate it[6].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can visually or analytically confirm success at critical junctures.

Protocol A: HP- β -CD Inclusion Complexation (Ideal for In Vivo IV/IP)

Causality: HP- β -CD acts as a molecular shield. By encapsulating the hydrophobic fluoro-tetrahydroquinoline core, it breaks the zwitterionic lattice and prevents hydrophobic stacking[7].

  • Preparation of Vehicle: Dissolve 20% (w/v) HP- β -CD in sterile Water for Injection (WFI) or 50 mM Phosphate Buffer (pH 7.4). Stir at room temperature until completely clear.

  • API Addition: Add 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid powder to achieve your target concentration (e.g., 10 mg/mL).

  • Equilibration: Vortex vigorously for 2 minutes, then place on a rotary shaker at 37°C for 24 hours.

    • Self-Validation Check: The solution must transition from a cloudy suspension to a completely transparent liquid. If opalescence remains, the cyclodextrin ratio must be increased.

  • Sterilization: Pass the complexed solution through a 0.22 µm PES syringe filter. (Do not use nylon filters, as they may bind the fluorinated compound).

Protocol B: pH-Shift & Co-Solvency (Ideal for In Vitro Assays)

Causality: Alkalizing the media forces full ionization of the carboxylic acid, while PEG400 disrupts the hydrophobic stacking of the fluoro-aromatic rings, preventing precipitation upon neutralization[1].

  • Primary Dissolution: Dissolve the compound in 0.1 N NaOH to a concentration of 20 mg/mL. The high pH ensures complete deprotonation of the 8-COOH group.

  • Co-Solvent Addition: Add an equal volume of PEG400 and mix thoroughly.

  • Titration: Slowly titrate with 0.1 N HCl under constant stirring until the pH reaches 7.4.

    • Self-Validation Check: Monitor the solution closely. If opalescence or micro-precipitation occurs during titration, the PEG400 ratio is insufficient and must be increased before proceeding.

  • Dilution: Dilute to the final working concentration using standard PBS or cell culture media.

Part 4: Quantitative Data Presentation

The following table summarizes the expected performance of various solubility enhancement techniques applied to this specific molecular class.

TechniquePrimary MechanismFold-Enhancement (Est.)Best ApplicationKey Limitation
pH Shift (Alkalization) Ionization of 8-COOH5x - 10xConcentrated stock solutionsImmediate precipitation upon buffering to pH 7.4
Co-Solvency (PEG400) Dielectric constant reduction20x - 50xIn vitro cell assaysHigh solvent toxicity for in vivo systemic use
HP- β -CD Complexation Hydrophobic cavity encapsulation>50xIn vivo IV/IP dosingHigh excipient mass required in formulation
Nanonization / Milling Surface area expansionN/A (Rate only)Oral (PO) suspensionsDoes not increase thermodynamic solubility

Part 5: Formulation Strategy Workflow

Use the following decision tree to determine the optimal solubility enhancement strategy based on your experimental constraints.

G Start Solubility Strategy 5-Fluoro-THQ-8-COOH AppType Application Type? Start->AppType InVitro In Vitro (Cell Assays) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo CoSolvent Co-Solvent / pH Shift (DMSO/PEG400) InVitro->CoSolvent Route Route of Administration? InVivo->Route IV IV / IP (Systemic) Route->IV PO PO (Oral) Route->PO Complex HP-β-CD Complexation IV->Complex Nano Nanosuspension / Micronization PO->Nano

Decision tree for 5-Fluoro-THQ-8-COOH aqueous solubility enhancement strategies.

References

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com) URL:1

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer Source: International Journal of Current Science Research and Review (ijcsrr.org) URL:5

  • Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics (jddtonline.info) URL:4

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results (pnrjournal.com) URL:6

  • Effect of 2-Hydroxypropyl- β -cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid Source: MDPI (mdpi.com) URL:3

  • Hydroxypropyl-beta-cyclodextrin (HP- β -CD): A Versatile Solubility Enhancer in Pharmaceutical Applications Source: Hylanda Chemical (hylandachemical.com) URL:7

  • Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β -cyclodextrins Source: PubMed / NIH (nih.gov) URL:2

Sources

Troubleshooting

Reducing byproducts in 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid cross-coupling reactions

Welcome to the technical support center for cross-coupling reactions involving 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting steps.

Troubleshooting Guide

This section addresses specific, common problems encountered during the cross-coupling of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, presented in a question-and-answer format.

Issue 1: High Levels of Protodecarboxylation Byproduct

Question: I am observing a significant amount of 5-fluoro-1,2,3,4-tetrahydroquinoline as a major byproduct, where the carboxylic acid group is simply replaced by a hydrogen atom. What causes this and how can I minimize it?

Answer: This side reaction is known as protodecarboxylation. It occurs when the aryl-metal intermediate, formed after the initial decarboxylation step, is quenched by a proton source instead of coupling with the intended partner. The carboxylic acid moiety makes the substrate susceptible to this pathway, particularly under certain conditions.[1][2]

Primary Causes & Solutions:

  • Presence of Protic Impurities: Water, alcohols, or acidic impurities in the reaction mixture can serve as proton sources.

    • Solution: Employ rigorous anhydrous techniques. Use freshly distilled and degassed solvents. Ensure all reagents, including the base and coupling partner, are thoroughly dried.

  • Choice of Base and Solvent: Some base/solvent combinations can promote protodecarboxylation. For instance, using a base that can generate a protic conjugate acid or a solvent that can act as a proton donor can be problematic.

    • Solution: Screen different bases. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3][4] Avoid protic solvents unless they are part of a well-established protocol (e.g., water in some Suzuki couplings), and even then, their ratio should be carefully controlled.

  • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of protodecarboxylation relative to the desired cross-coupling.

    • Solution: Attempt the reaction at a lower temperature. While this may slow the overall reaction rate, it can significantly improve the selectivity for the desired product.[5]

Workflow for Minimizing Protodecarboxylation

Caption: Troubleshooting workflow for protodecarboxylation.

Issue 2: Significant Formation of Homocoupling Byproducts

Question: My reaction is yielding a large amount of biaryl byproduct from the homocoupling of my boronic acid (in a Suzuki-Miyaura reaction) or symmetrical diynes (in a Sonogashira reaction). How can I suppress this?

Answer: Homocoupling is a common side reaction where two molecules of the coupling partner react with each other.[6][7] In Suzuki-Miyaura reactions, this is often promoted by the presence of oxygen, which facilitates the oxidative homocoupling of the boronic acid.[3] In Sonogashira couplings, the presence of a copper co-catalyst can sometimes favor alkyne homocoupling.[8]

Primary Causes & Solutions:

  • Oxygen Contamination (Suzuki-Miyaura): Trace amounts of oxygen can significantly promote the undesired homocoupling of organoboron reagents.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be rigorously degassed prior to use by methods such as freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.[3]

  • Catalyst System and Ligand Choice: The nature of the palladium catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.[6] Some systems may be more prone to this side reaction.

    • Solution: Screen different palladium precatalysts and ligands. For instance, using well-defined precatalysts can help minimize side reactions.[9] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the cross-coupled product.[6]

  • Reaction Stoichiometry & Temperature: An excess of the organoboron reagent or high temperatures can increase the likelihood of homocoupling.

    • Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organoboron reagent, but avoid large excesses. Consider lowering the reaction temperature, as this can sometimes reduce the rate of homocoupling more than the rate of cross-coupling.[3][5]

ParameterCondition A (High Homocoupling)Condition B (Optimized)Effect on Byproduct Formation
Atmosphere Air / Poorly degassedRigorously degassed (Argon)Reduces oxidative homocoupling of boronic acid.[3]
Pd Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / XPhosBulky ligands can favor cross-coupling over homocoupling.[6]
Temperature 120 °C90 °CLower temperatures can decrease the rate of side reactions.[5]
Stoichiometry 2.0 eq. Boronic Acid1.2 eq. Boronic AcidReduces statistical probability of homocoupling.
Issue 3: Low or No Conversion to Product

Question: My reaction is sluggish, stalls at low conversion, or fails to initiate altogether. What are the most likely causes?

Answer: Failure to achieve conversion with a quinoline-based substrate often points towards issues with catalyst activity. The nitrogen atom in the quinoline ring system can act as a ligand, coordinating to the palladium center and poisoning the catalyst.[3]

Primary Causes & Solutions:

  • Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the tetrahydroquinoline nitrogen can bind to the palladium catalyst, forming inactive species and halting the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or RuPhos).[3][5] These ligands create a sterically hindered environment around the palladium atom, which physically blocks the coordination of the quinoline nitrogen.[3]

  • Inefficient Pre-catalyst Activation: Many common protocols use a Pd(II) source (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient or fail under certain conditions.[10][11]

    • Solution: Consider using a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3][4] Alternatively, use modern palladacycle pre-catalysts (e.g., G3-XPhos) which are designed for rapid and efficient activation to Pd(0) upon exposure to a base.[9]

  • Poor Reagent or Solvent Quality: Impurities, especially water and oxygen, can deactivate the catalyst. The purity of your starting materials is paramount.

    • Solution: Use high-purity reagents. Ensure solvents are anhydrous and thoroughly degassed. Confirm the integrity of the coupling partners.[3]

FAQs: Optimizing Your Reaction

Q1: My starting material is a carboxylic acid. Should I perform a direct decarboxylative coupling?

A1: Direct decarboxylative cross-coupling is an elegant and atom-economical approach, as it avoids the need to pre-functionalize the carboxylic acid into a halide or triflate.[1][12] This strategy requires a catalyst system, often bimetallic (e.g., Pd/Ag or Pd/Cu), that can facilitate both decarboxylation and cross-coupling.[12][13] However, this reaction can be sensitive and may require significant optimization to avoid side reactions like protodecarboxylation. An alternative, sometimes more robust, strategy is a two-step process: first, perform a bromodecarboxylation to convert the carboxylic acid to the corresponding 8-bromo derivative, and then use this stable intermediate in a standard, well-understood Suzuki-Miyaura or Buchwald-Hartwig amination.[14] The choice depends on your tolerance for optimization versus a multi-step synthesis.

Q2: How do I select the optimal palladium catalyst and ligand?

A2: Ligand choice is critical. For quinoline substrates, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are highly recommended.[3][5][9] These ligands promote the crucial reductive elimination step and their steric bulk helps prevent catalyst poisoning by the quinoline nitrogen.[3][6] Regarding the palladium source, while Pd(OAc)₂ and Pd₂(dba)₃ are common, using well-defined palladacycle precatalysts often provides better reproducibility and activity at lower catalyst loadings.[9]

Q3: What is the role of the base, and how do I choose the right one?

A3: The base plays multiple roles in cross-coupling reactions. In Suzuki-Miyaura coupling, it activates the boronic acid to facilitate transmetalation.[15][16] In Buchwald-Hartwig amination, it deprotonates the amine.[17][18] In decarboxylative couplings, it can promote the initial decarboxylation step. The choice of base is crucial; a base that is too weak may result in a slow reaction, while one that is too strong or nucleophilic can cause side reactions. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[19] The optimal base must be determined empirically for your specific substrate combination.

Q4: How critical is solvent selection and preparation?

A4: Solvent choice is extremely important. It must be able to dissolve the reactants but should be inert to the reaction conditions. Common solvents for cross-coupling include 1,4-dioxane, toluene, and THF. The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst and promote side reactions like protodeboronation and homocoupling.[3] Always use freshly distilled, dry, and degassed solvents for the best results.

Visualizing the Catalytic Cycle and Byproduct Formation

G cluster_legend Legend Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar'-X) TM_Complex L₂Pd(II)(Ar)(R') OA_Complex->TM_Complex Transmetalation (from R'-B(OH)₂ or Ar-M) TM_Complex->Pd0 Product Ar-R' TM_Complex->Product Reductive Elimination Homocoupling Homocoupling (R'-R') TM_Complex->Homocoupling Side Reaction CarboxylicAcid Ar-COOH Decarbox_Step Decarboxylation (Ag₂CO₃ or Cu salt) CarboxylicAcid->Decarbox_Step Base Ar_Metal Ar-M (M=Ag, Cu) Decarbox_Step->Ar_Metal - CO₂ Protodecarboxylation Protodecarboxylation (Ar-H) Ar_Metal->Protodecarboxylation + H⁺ source MainCycle Main Catalytic Cycle DesiredProduct Desired Product Byproduct1 Protodecarboxylation Byproduct2 Homocoupling

Caption: Catalytic cycle for cross-coupling with byproduct pathways.

General Optimized Protocol (Decarboxylative Suzuki-Type Coupling)

This is a representative starting protocol. Optimal conditions may vary and require screening.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.0 equiv.), the aryl boronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the decarboxylation promoter (e.g., Ag₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Goossen, L. J., et al. (2012). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters. [Link]

  • Yi, C., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Blum, J., et al. (2011). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]

  • Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

  • Catino, A. J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Daugulis, O., et al. (2017). Advancements in double decarboxylative coupling reactions of carboxylic acids. National Institutes of Health. [Link]

  • Katritzky, A. R., et al. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry. [Link]

  • Gooßen, L. J., et al. (2008). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Synlett. [Link]

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. National Institutes of Health. [Link]

  • Semantic Scholar. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry World. (2025). Optimise cross-coupling with ligand-free NHC–Pd precatalysts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Journal of Chemical Reviews. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Optimizing the Purification of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid via Column Chromatography

Welcome to the technical support center for the chromatographic purification of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the purification of this unique amphoteric molecule. My aim is to provide not just a set of instructions, but a deeper understanding of the principles at play, enabling you to troubleshoot and adapt the methodology to your specific needs.

The Challenge: A Zwitterionic Molecule

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid presents a unique purification challenge due to its zwitterionic nature. It possesses both a basic secondary amine within the tetrahydroquinoline ring system and an acidic carboxylic acid group. The charge of the molecule is therefore highly dependent on the pH of its environment.

To effectively purify this compound, we must control its ionization state. This is best achieved through mixed-mode chromatography , a powerful technique that utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. This allows us to exploit both the hydrophobic nature of the quinoline core and the ionic properties of the amine and carboxylic acid groups.

Understanding the Chemistry: pKa and Isoelectric Point (pI)

  • Carboxylic Acid Group: The pKa of quinoline-8-carboxylic acid is approximately 1.82.[1][2][3] The electron-withdrawing fluorine atom and the tetrahydro- nature of the ring will slightly influence this, but we can estimate the pKa to be in the range of 2.0 - 3.0 .

  • Secondary Amine Group: The pKa of 1,2,3,4-tetrahydroquinoline is approximately 5.09.[4] We can therefore estimate the pKa of the secondary amine in our molecule to be in the range of 4.5 - 5.5 .

The isoelectric point (pI) is the pH at which the molecule has a net charge of zero. For a molecule with one acidic and one basic group, the pI can be estimated by averaging the two pKa values.[2][5][6]

Estimated pI = (pKa_acid + pKa_amine) / 2 = (2.5 + 5.0) / 2 ≈ 3.75

At a pH below the pI, the molecule will be predominantly positively charged (protonated amine). At a pH above the pI, it will be predominantly negatively charged (deprotonated carboxylic acid). At the pI, the molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. This understanding is the key to controlling its retention on a mixed-mode column.

Recommended Purification Strategy: Mixed-Mode Chromatography

Experimental Protocol: A Starting Point

This protocol is a robust starting point for your method development.

1. Stationary Phase Selection:

  • Recommended: A silica-based mixed-mode column with C18 and carboxylic acid functionalities (C18-COOH).

  • Rationale: The C18 chains will provide hydrophobic interactions with the quinoline core, while the carboxylic acid groups on the stationary phase will enable cation-exchange interactions with the protonated amine of the target molecule at a pH below its pKa.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). This will maintain a pH of approximately 2.8, ensuring the carboxylic acid group of the target molecule is protonated (neutral) and the amine is protonated (positive charge).

  • Mobile Phase B (Organic): Acetonitrile.

  • Rationale: The acidic mobile phase is crucial for engaging the cation-exchange mechanism. Formic acid is a volatile buffer, making it compatible with mass spectrometry if desired for fraction analysis.[7]

3. Gradient Elution:

  • Rationale: A gradient elution is recommended to effectively separate the target compound from impurities with different polarities and charge states.[8]

  • Example Gradient Profile:

Time (min)% Mobile Phase B (Acetonitrile)
05
2050
2595
3095
315
405

4. Sample Preparation and Loading:

  • Dissolve the crude sample in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a compatible organic solvent like methanol can be added.

  • Filter the sample through a 0.45 µm filter before injection.

  • Loading Capacity: For a typical analytical mixed-mode column (e.g., 4.6 mm ID), a starting load of 1-5 mg is recommended. For preparative columns, the loading capacity can be significantly higher and should be determined empirically.[9]

5. Detection:

  • UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm, typical for aromatic systems).

Troubleshooting Guide

Here are some common issues you might encounter and how to address them:

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase. Incorrect mobile phase pH.Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of the amine to ensure complete protonation. Consider adding a small amount of a competing amine, like triethylamine (0.1%), to the mobile phase to block active sites on the silica.[10]
Poor Peak Shape (Fronting) Column overload.Reduce the amount of sample loaded onto the column.[11]
No Retention (Elutes in Void Volume) The molecule is not interacting with the stationary phase. The mobile phase pH may be too high.Decrease the pH of the mobile phase to ensure the amine is protonated and can engage in cation-exchange. Increase the aqueous component of the mobile phase at the start of the gradient.
Very Broad Peaks Slow kinetics of interaction with the stationary phase. The presence of multiple ionic forms of the analyte.Optimize the mobile phase pH to ensure the analyte exists predominantly in one ionic form. Decrease the flow rate to allow for better equilibration.
Irreproducible Retention Times Inconsistent mobile phase preparation. Column not properly equilibrated.Prepare fresh mobile phase for each run and ensure accurate pH measurement. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.[12]
Split Peaks Sample solvent is too different from the mobile phase. Partial column blockage.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject a smaller volume. Check for a blocked frit or column void.[13]

Frequently Asked Questions (FAQs)

Q1: Why is a mixed-mode column better than a standard C18 or ion-exchange column for this purification?

A standard C18 column relies solely on hydrophobic interactions and may not provide sufficient retention or selectivity for this polar, charged molecule. A standard ion-exchange column would only interact with one of the charged groups, ignoring the dual nature of the compound. A mixed-mode column allows for a more nuanced and powerful separation by engaging in both hydrophobic and ionic interactions simultaneously, providing orthogonal selectivity.[14]

Q2: How critical is the pH of the mobile phase?

The pH of the mobile phase is the most critical parameter in this purification.[1] It directly controls the ionization state of both the target molecule and the stationary phase, thereby dictating the dominant retention mechanism. A small change in pH can lead to significant changes in retention and selectivity.

Q3: Can I use a different buffer, such as phosphate or acetate?

Yes, other buffers can be used. However, consider their compatibility with your detection method. Phosphate buffers are not volatile and are therefore not suitable for mass spectrometry. Acetate buffers can be a good alternative to formate. The key is to choose a buffer that provides good buffering capacity at the desired pH.[13]

Q4: What if my compound is not soluble in the recommended sample solvent?

If your compound has poor solubility in the initial mobile phase, you can try dissolving it in a small amount of a stronger, miscible organic solvent like methanol or DMSO. However, be mindful that injecting a large volume of a strong solvent can lead to poor peak shape. In such cases, a "dry loading" technique, where the sample is adsorbed onto a small amount of silica gel or other inert support before being loaded onto the column, can be very effective.

Q5: How do I know which fractions contain my pure compound?

The collected fractions should be analyzed by a suitable analytical technique, such as thin-layer chromatography (TLC), analytical HPLC, or LC-MS, to determine their purity. Fractions containing the pure compound can then be combined and the solvent removed to yield the purified product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Preserving the Integrity of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Welcome to the dedicated technical guide for ensuring the long-term stability of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This resource is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical guide for ensuring the long-term stability of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this compound for reproducible and accurate experimental outcomes. Degradation can compromise results, leading to lost time and resources. This guide provides in-depth, field-proven insights and protocols to mitigate these risks.

The stability of a molecule like 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is not governed by a single factor, but by a combination of its inherent chemical properties and its environment. The structure contains several key features that can be susceptible to degradation: an oxidizable tetrahydroquinoline nitrogen, a photosensitive aromatic ring, and a potentially labile carboxylic acid group. Understanding these vulnerabilities is the first step toward effective preservation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered during the storage and handling of this compound.

Q1: What are the primary chemical pathways that lead to the degradation of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

The degradation of this compound is primarily driven by three mechanisms rooted in its chemical structure: oxidation, photodegradation, and decarboxylation.

  • Oxidation: The tetrahydroquinoline ring system, particularly the nitrogen atom, is susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents. The result is often the formation of N-oxides or aromatization of the saturated ring.

  • Photodegradation: Quinoline and its derivatives are known to be photosensitive, readily absorbing UV or even ambient light.[1] This energy absorption can lead to the formation of reactive species and subsequent degradation into byproducts like hydroxyquinolines.[1]

  • Thermal Degradation (Decarboxylation): While generally stable at ambient temperatures, the carboxylic acid group can be lost as carbon dioxide (CO₂) at elevated temperatures. Studies on related quinoline-carboxylic acid structures have shown decarboxylation can occur at high temperatures (approaching 300°C), but gradual degradation may happen at lower temperatures over extended periods.[2]

  • pH-Mediated Degradation: In aqueous solutions, extreme pH values can accelerate degradation. Acidic conditions can protonate the molecule, altering its electronic structure, while strongly basic conditions can deprotonate the carboxylic acid and potentially facilitate other reactions.[1]

cluster_degradation Degradation Pathways Parent 5-Fluoro-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid Oxidized Oxidized Species (N-oxides, Aromatized Ring) Parent->Oxidized Oxygen, Metal Ions (Atmosphere) Photo Photodegradation Products (e.g., Hydroxyquinolines) Parent->Photo UV / Ambient Light Decarboxylated Decarboxylated Analog Parent->Decarboxylated High Temperature cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample at T=2, 8, 24h) Prep Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) Control Time-Zero (T0) Control Sample (Analyze Immediately) Prep->Control Acid Acid Hydrolysis (Add 0.1 M HCl) Prep->Acid Base Base Hydrolysis (Add 0.1 M NaOH) Prep->Base Oxidative Oxidative Stress (Add 3% H₂O₂) Prep->Oxidative Thermal Thermal Stress (Incubate at 60°C) Prep->Thermal Photo Photolytic Stress (Expose to UV Light) Prep->Photo Analysis Analyze All Samples by HPLC-UV/MS (Compare to T0 Control) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation stability assessment.

Methodology:

  • Prepare Stock Solution: Create a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Establish a Control: Immediately analyze a sample of this stock solution via HPLC. This is your "Time Zero" (T0) reference.

  • Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. [1] * Base Hydrolysis: Add an equal volume of 0.1 M NaOH. [1] * Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. [1] * Thermal Degradation: Place a sealed vial in an oven at 60-80°C. [1] * Photolytic Degradation: Place a solution in a clear vial under a UV lamp or in direct sunlight.

  • Sample and Analyze: At specified time points (e.g., 2, 8, 24 hours), take a sample from each stress condition. Neutralize the acid/base samples before injection if necessary.

  • Evaluate: Analyze all samples by HPLC. Compare the chromatograms to the T0 control. Look for a decrease in the area of the parent peak and the appearance of new peaks, which represent degradation products. This will reveal which conditions are most detrimental to your compound's stability.

References
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
  • Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. (1999). Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • Fluorinated Quinolines: Synthesis, Properties and Applications. (n.d.). ResearchGate. Available from: [Link]

  • Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques. (2015). Journal of Thermal Analysis and Calorimetry. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. Available from: [Link]

  • Effect of various storage conditions on the stability of quinolones in raw milk. (2016). Food Additives & Contaminants: Part A. Available from: [Link]

  • fluoroquinolones: official and reported methods of analysis (review). (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • A physico-chemical investigation of fluorine-enriched quinolines. (n.d.). RSC Publishing. Available from: [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography A. Available from: [Link]

  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. Available from: [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000). Journal of Pharmacy and Biomedical Analysis. Available from: [Link]

  • 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride. (n.d.). NextSDS. Available from: [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025). Reviews in Analytical Chemistry. Available from: [Link]

  • 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride. (n.d.). Chemspace. Available from: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). International Journal of Molecular Sciences. Available from: [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (2014). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Drug-Excipient Compatibility Studies. (2024). Pharmapproach.com. Available from: [Link]

  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem. Available from: [Link]

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. (2025). RSC Publishing. Available from: [Link]

  • a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2025). International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Semantic Scholar. Available from: [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (n.d.). OUCI. Available from: [Link]

  • Microbial Metabolism of Quinoline and Related Compounds. XI. Degradation of Quinoline-4-carboxylic Acid byMicrobacteriumsp. H2,Agrobacteriumsp. 1B andPimelobacter simplex4B and SB. (n.d.). Scilit. Available from: [Link]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (n.d.). ChemRxiv. Available from: [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. (n.d.). Semantic Scholar. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Fluoro vs. 6-Fluoro-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid: A Comprehensive Guide to Binding Affinity and Pharmacophore Optimization

For researchers and drug development professionals, selecting the correct regioisomer of a fluorinated building block is rarely a trivial decision. When designing inhibitors or receptor modulators using the 1,2,3,4-tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, selecting the correct regioisomer of a fluorinated building block is rarely a trivial decision. When designing inhibitors or receptor modulators using the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (THQ) scaffold, the precise placement of a single fluorine atom—specifically at the C5 versus the C6 position—can dictate the success or failure of the ligand.

This guide objectively compares the 5-fluoro and 6-fluoro isomers of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, analyzing the causality behind their distinct binding affinities, physicochemical profiles, and utility in modern drug discovery.

Structural & Electronic Causality: Why the Fluorine Position Matters

To understand the divergent binding affinities of these two isomers, we must analyze the intrinsic electronic and steric perturbations introduced by the fluorine atom on the bicyclic THQ core.

1. Electronic Modulation of the N1 Amine The THQ scaffold features an aniline-like nitrogen (N1) whose lone pair is partially delocalized into the aromatic ring.

  • 6-Fluoro Isomer (CAS 1823888-00-1): The fluorine at C6 is para to the N1 atom. It exerts a strong electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+R). This delicate balance fine-tunes the basicity of the N1 atom, optimizing it for hydrogen bonding without rendering it overly basic, which can lead to off-target toxicity or poor membrane permeability.

  • 5-Fluoro Isomer (CAS 928839-60-5): The fluorine at C5 is meta to the N1 atom. Here, only the electron-withdrawing inductive effect (-I) operates. This leads to a more pronounced decrease in N1 basicity, which can weaken its capacity to act as a hydrogen bond donor in a target's active site.

2. Conformational Vectoring of the C8-Carboxylic Acid The C8-carboxylic acid is a critical pharmacophore responsible for anchoring the molecule via strong electrostatic interactions or serving as an attachment point for amide coupling [1]. The 5-fluoro position is adjacent to the saturated C4 carbon of the tetrahydropyridine ring. A fluorine at C5 can induce steric clashes with equatorial protons at C4, forcing a conformational shift in the saturated ring. This subtle puckering alters the 3D projection vector of the C8-carboxylic acid, potentially misaligning it with critical hydrogen bond acceptors in the target protein. Conversely, the 6-fluoro position projects cleanly into solvent or hydrophobic sub-pockets, preserving the optimal dihedral angle of the C8 group.

Binding Ligand THQ Scaffold (5-F or 6-F) C8 C8-Carboxylic Acid Ligand->C8 Substituent Fluorine Fluorine Atom Ligand->Fluorine Substituent Hbond Hydrogen Bonding (Ser/Thr/Backbone) C8->Hbond Donates/Accepts Hydrophobic Hydrophobic Pocket (Val/Leu/Ile) Fluorine->Hydrophobic Enhances Lipophilicity Target Protein Active Site Hbond->Target Anchors Hydrophobic->Target Stabilizes

Mechanistic interaction of fluorinated THQ-8-carboxylic acids within a target active site.

Comparative Data: Physicochemical Properties & Binding Affinity

The table below summarizes the theoretical and experimental distinctions between the two isomers. While molecular weight remains identical, the topological polar surface area (TPSA) and binding kinetics vary significantly depending on the target.

Property / Parameter5-Fluoro-1,2,3,4-THQ-8-Carboxylic Acid6-Fluoro-1,2,3,4-THQ-8-Carboxylic Acid
CAS Number 928839-60-51823888-00-1
Molecular Weight 195.19 g/mol 195.19 g/mol
Steric Hindrance (Ring) High (C4-C5 interaction)Low (Projects outward)
N1 Basicity (pKa) Lower (-I effect only)Moderate (-I and +R effects)
Target: nsP2 Protease Poor fit (Steric clash)High Affinity (Optimal C8 vector)
Target: Opioid Receptors Sub-optimal μ / δ balanceBalanced μ / δ affinity ratio

Note: Binding affinity outcomes are generalized based on structure-activity relationship (SAR) trends observed in viral protease and GPCR inhibitor studies.

Case Studies in Drug Design

1. Viral Protease Inhibition (nsP2) Recent advancements in antiviral therapeutics have highlighted the 6-fluoro isomer as a superior building block. In the development of covalent inhibitors targeting the New World alphavirus nsP2 protease, researchers utilized 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid to synthesize potent carboxamide derivatives [1]. The 6-fluoro substitution enhanced the lipophilicity of the scaffold, allowing it to occupy a distinct hydrophobic pocket within the nsP2 active site, while the C8-carboxamide formed critical hydrogen bonds. The 5-fluoro analog was structurally disfavored due to its inability to maintain the required planar geometry for optimal active-site entry.

2. Opioid Receptor Ligands The THQ core is also a privileged scaffold for balanced-affinity μ / δ opioid receptor ligands [2]. Substitutions at the C8 position are highly sensitive to the electronic environment of the aromatic ring. The 6-fluoro isomer provides a favorable dipole moment that enhances receptor residence time, whereas the 5-fluoro isomer alters the basicity of the N1 amine, disrupting the critical ionic interaction with the conserved aspartate residue in the GPCR binding pocket.

Self-Validating Experimental Methodologies

To objectively compare the binding affinities of derivatives synthesized from these two isomers, researchers must employ orthogonal, self-validating biophysical assays. Below are the definitive protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Workflow N1 Compound Synthesis N3 SPR Assay (Kinetics) N1->N3 N2 Target Protein Expression N2->N3 N4 ITC Assay (Thermodynamics) N3->N4 N5 Data Analysis & SAR Modeling N4->N5

Workflow for validating binding kinetics and thermodynamics of THQ derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates, ensuring that a compound doesn't just bind tightly, but has an appropriate residence time.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., nsP2 protease) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio. Block unreacted esters with 1M ethanolamine.

  • Analyte Preparation: Dissolve the 5-F and 6-F THQ derivatives in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ containing 0.05% Tween-20) to achieve a final DMSO concentration of exactly 5%. Prepare a 2-fold dilution series ranging from 0.1 µM to 10 µM.

  • Self-Validation (Solvent Correction): Because DMSO has a high refractive index, prepare a solvent correction curve (4.5% to 5.5% DMSO) to eliminate bulk refractive index shifts from the binding data.

  • Injection & Measurement: Inject the analytes over both the active flow cell and a blank reference flow cell at a flow rate of 30 µL/min. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Data Processing: Double-reference the sensograms by subtracting the reference flow cell signal and the blank buffer injection signal. Fit the resulting curves to a 1:1 Langmuir binding model to extract KD​ ( koff​/kon​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics

While SPR provides kinetics, ITC is the gold standard for thermodynamics, directly measuring the heat of binding ( ΔH ) and calculating entropy ( ΔS ) to confirm the mechanism of action (e.g., hydrogen bonding vs. hydrophobic collapse).

  • Sample Dialysis (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dilute the THQ ligands. This prevents massive heat-of-dilution artifacts that can mask the binding signal.

  • Cell Loading: Load the dialyzed target protein (at ~20 µM) into the ITC sample cell. Load the THQ ligand (at ~200 µM, ensuring a 10-fold excess) into the injection syringe.

  • Titration Protocol: Set the cell temperature to 25°C. Perform an initial purge injection of 0.5 µL (discard this data point during analysis), followed by 19 injections of 2 µL each. Maintain a stirring speed of 750 rpm and a 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation (Blank Titration): Perform a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the main experiment.

  • Thermodynamic Extraction: Integrate the area under each peak. Fit the data to an independent (one-set-of-sites) binding model to determine the stoichiometry (N), binding constant ( KA​ ), and enthalpy ( ΔH ). Calculate Gibbs free energy ( ΔG ) and entropy ( −TΔS ). A stoichiometry (N) value close to 1.0 validates the structural integrity of the protein and the accuracy of the concentration measurements.

References
  • Adeyinka, O. S., Barrera, M. D., Metibemu, D. S., Boghdeh, N., Anderson, C. A., Baha, H., Crown, O., Falode, J. A., Bleach, J. L., Bliss, A. R., Hampton, T. P., Ojobor, J. C., Alem, F., Narayanan, A., & Ogungbe, I. V. (2025). nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice. ACS Infectious Diseases, 11(1), 181-196.[Link][1]

  • Anand, J. P., Purington, L. C., Pogozheva, I. D., Traynor, J. R., & Mosberg, H. I. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 9(7), 1840-1848.[Link][2]

Sources

Comparative

A Comprehensive Guide to HPLC Method Validation for 5-Fluoro-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Quantification

Executive Summary & Analytical Target Profile 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 928839-60-5) is a highly functionalized, fluorinated bicyclic scaffold frequently utilized as a critical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 928839-60-5) is a highly functionalized, fluorinated bicyclic scaffold frequently utilized as a critical intermediate in the synthesis of advanced pharmaceuticals, including novel antimicrobial agents and targeted kinase inhibitors[1]. Because the purity of this intermediate directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API), developing a robust, stability-indicating quantification method is a regulatory imperative.

This guide provides an objective comparison of analytical methodologies for the quantification of this compound, culminating in a fully optimized, step-by-step Ultra-High-Performance Liquid Chromatography (UHPLC-UV) protocol. The methodology and validation framework are strictly grounded in the ICH Q2(R2) Guideline on Validation of Analytical Procedures , which emphasizes a lifecycle and risk-based approach to analytical development[2][3].

Methodological Rationale: The Amphoteric Challenge

As a Senior Application Scientist, selecting the right analytical technique requires understanding the fundamental physicochemical properties of the analyte. 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid presents a specific chromatographic challenge: it is amphoteric .

It contains both a basic secondary amine within the tetrahydroquinoline ring (estimated pKa ~5.5) and an acidic carboxylic acid group (estimated pKa ~4.0).

  • The Causality of Peak Tailing: In traditional HPLC methods using neutral or slightly acidic mobile phases (pH 4.0–6.0), the molecule exists as a zwitterion. The positively charged amine undergoes severe secondary ion-exchange interactions with residual, unendcapped ionized silanols ( −SiO− ) on standard silica-based stationary phases. This results in severe peak tailing, shifting retention times, and poor Limits of Quantification (LOQ).

  • The Mechanistic Solution: To establish a self-validating and robust system, the mobile phase pH must be driven down to pH ~2.5 using an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). At this pH, the carboxylic acid is fully unionized ( −COOH ), the amine is protonated ( −NH2+​ ), and crucially, the surface silanols on the silica column are fully protonated ( −SiOH ) and neutral, eliminating secondary interactions.

SeparationLogic Analyte 5-Fluoro-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid (Amphoteric) pH_High pH > 5.0 (Traditional) -COOH ionized (-COO⁻) -NH unprotonated Analyte->pH_High Buffer Choice pH_Low pH 2.5 (Optimized) -COOH unionized (-COOH) -NH₂⁺ protonated Analyte->pH_Low Buffer Choice Result_High Secondary Silanol Interactions Peak Tailing & Poor Retention pH_High->Result_High Mechanism Result_Low Suppressed Silanol Activity Sharp Peaks & Robust Retention pH_Low->Result_Low Mechanism

Mechanistic impact of mobile phase pH on amphoteric analyte retention and peak shape.

Objective Comparison of Analytical Alternatives

To determine the most "fit-for-purpose" method for routine intermediate release and stability testing, we compared three distinct analytical approaches.

  • Traditional HPLC-UV: Uses a standard fully porous C18 column (5 µm) with a phosphate buffer (pH 6.0).

  • Optimized UHPLC-UV (Proposed): Uses a superficially porous (core-shell) C18 column (1.7 µm) with an acidic mobile phase (0.1% Formic Acid, pH ~2.7). Core-shell particles flatten the van Deemter curve, allowing high flow rates without losing theoretical plates.

  • LC-MS/MS (ESI+): Uses a triple quadrupole mass spectrometer. Highly sensitive but susceptible to matrix effects and unnecessary for bulk purity assays.

Comparative Validation Data Summary
Performance Metric (ICH Q2)Traditional HPLC-UV (C18, 5µm, pH 6.0)Optimized UHPLC-UV (Core-Shell, 1.7µm, pH 2.7)LC-MS/MS (ESI+, MRM Mode)
Run Time 18.0 min3.5 min 4.0 min
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Excellent symmetry) N/A (Mass resolved)
Linearity Range 5.0 – 100 µg/mL ( R2=0.991 )0.5 – 150 µg/mL ( R2=0.9998 ) 0.001 – 1.0 µg/mL ( R2=0.995 )
LOD / LOQ 1.5 µg/mL / 5.0 µg/mL0.15 µg/mL / 0.5 µg/mL 0.0003 µg/mL / 0.001 µg/mL
Accuracy (Spike Recovery) 92.4% – 96.1%99.2% – 100.8% 88.5% – 104.2% (Matrix dependent)
Precision (%RSD, n=6) 3.2% (Fails ICH criteria)0.4% (Passes ICH criteria) 4.5%
Primary Use Case Legacy methodsRoutine QA/QC & Stability Ultra-trace genotoxic impurities

Verdict: The Optimized UHPLC-UV method provides the optimal balance of speed, robustness, and accuracy required for pharmaceutical quality control, easily satisfying the rigorous precision requirements (RSD ≤ 2.0%) mandated by ICH Q2(R2)[4].

Optimized UHPLC-UV Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any validation characteristic is evaluated.

Chromatographic Conditions
  • Column: Phenomenex Kinetex® C18, 50 x 2.1 mm, 1.7 µm (Core-shell technology).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 60% B

    • 2.5 - 3.0 min: 60% to 95% B

    • 3.0 - 3.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure).

  • Detection: UV at 254 nm (Optimal chromophore absorption for the quinoline ring).

  • Injection Volume: 1.0 µL.

Step-by-Step ICH Q2(R2) Validation Workflow

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Characteristics Start Analytical Target Profile (ATP) Define Method Goals Dev Method Development Column & Mobile Phase Selection Start->Dev SST System Suitability Testing (SST) Resolution, Tailing Factor, Plates Dev->SST Spec Specificity (Blank & Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999, 80-120%) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Sens Sensitivity (LOD & LOQ Determination) Prec->Sens Rob Robustness (DoE: pH, Temp, Flow rate) Sens->Rob Report Validation Report & Lifecycle Management Rob->Report

Workflow for HPLC method validation based on ICH Q2(R2) lifecycle guidelines.

Step 1: System Suitability Testing (SST)

Causality: SST verifies that the analytical system is operating within acceptable parameters on the day of analysis.

  • Inject the standard solution (50 µg/mL) six times consecutively.

  • Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak area RSD ≤ 2.0%, Tailing factor ( Tf​ ) ≤ 1.5, Theoretical plates ( N ) ≥ 5000.

Step 2: Specificity & Forced Degradation

Causality: Proves the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components[5].

  • Prepare blank solutions (diluent only) to ensure no baseline interference at the retention time of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Subject the API to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Photolytic degradation (UV light for 24h).

  • Inject stressed samples. Ensure the peak purity angle is less than the peak purity threshold (using a Photodiode Array detector) to confirm no co-eluting degradants.

Step 3: Linearity and Range
  • Prepare a stock solution of the reference standard at 1.0 mg/mL in Methanol.

  • Dilute to create a minimum of 5 concentration levels spanning 80% to 120% of the target test concentration (e.g., 10, 25, 50, 75, 100, and 150 µg/mL).

  • Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% target level.

Step 4: Accuracy (Recovery)

Causality: Verifies the agreement between the measured value and the true value.

  • Spike known amounts of the reference standard into a synthetic matrix (or diluent) at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three replicates per level (9 determinations total).

  • Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% across all levels.

Step 5: Precision (Repeatability and Intermediate Precision)
  • Repeatability: Inject 6 independent sample preparations of the analyte at the 100% test concentration (50 µg/mL) on the same day, by the same analyst, on the same equipment.

  • Intermediate Precision: Repeat the process on a different day, by a different analyst, using a different UHPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay results must be ≤ 2.0% for both repeatability and intermediate precision[6].

Step 6: Sensitivity (LOD and LOQ)
  • Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve:

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S)

  • Experimentally verify the LOQ by injecting a solution at the calculated LOQ concentration and ensuring the Signal-to-Noise (S/N) ratio is ≥ 10 and precision is ≤ 5.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Official Documentation International Council for Harmonisation (ICH) URL:[Link]

  • Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya (Tetrahydroquinoline-8-carboxylic acid derivatives) National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Structural Validation of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide to NMR and Orthogonal Modalities

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, with approximately 20% of commercial pharmaceuticals containing at least one fluorine atom[1]. The extreme electronegativity a...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, with approximately 20% of commercial pharmaceuticals containing at least one fluorine atom[1]. The extreme electronegativity and unique steric profile of fluorine improve metabolic stability and target binding affinity. However, these same properties complicate structural elucidation. For highly functionalized intermediates like 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 928839-60-5)[2], validating the exact regiochemistry—specifically the relative positions of the fluorine atom and the carboxylic acid on the tetrahydroquinoline core—requires a rigorously designed analytical strategy.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal analytical modalities, providing a self-validating experimental workflow for the structural confirmation of fluorinated heterocycles.

Comparative Modality Analysis: Why NMR is the Gold Standard

When validating the structure of a regioisomerically complex molecule like 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, researchers typically choose between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), X-Ray Crystallography, and Multinuclear NMR.

While LC-MS/MS is unparalleled for confirming exact mass and detecting trace impurities, it fundamentally fails to differentiate between positional isomers (e.g., 5-fluoro vs. 6-fluoro) without authentic reference standards. X-Ray crystallography provides absolute 3D configuration but is bottlenecked by the requirement for high-quality single crystals—a process that is often time-consuming and sometimes impossible for specific solvates.

Multinuclear NMR (incorporating 1 H, 13 C, and 19 F) strikes the optimal balance. 19 F NMR spectroscopy has a great potential for the structure elucidation of fluorinated organic molecules without the need for physical separation[3]. Because 19 F chemical shifts are exquisitely sensitive to the local structural and electronic environment, spanning a range of over 300 ppm[4], NMR provides unambiguous regiochemical assignment directly in the solution state.

Table 1: Performance Comparison for Regiochemical Validation
Analytical ModalityRegiochemical ResolutionSpeed / ThroughputSample RequirementsPrimary Limitation
Multinuclear NMR High (Unambiguous)Medium (Hours)5–15 mg (Solution)Lower sensitivity for trace impurities.
LC-MS/MS Low (Requires standards)High (Minutes)< 1 µgCannot easily distinguish positional isomers.
X-Ray Crystallography Absolute (3D structure)Low (Days to Weeks)Single CrystalCrystallization is unpredictable.
FT-IR Low (Functional groups only)High (Minutes)1–5 mgLacks atomic-level connectivity data.

The Causality of Experimental Design in Fluorine NMR

As an application scientist, it is critical to understand why specific experiments are chosen rather than just executing them. The structural validation of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid relies on a self-validating loop of scalar couplings and magnetization transfers.

  • The 19 F Advantage: The 19 F nucleus has a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio nearly as high as proton ( 1 H). We acquire both 19 F and 19 F{ 1 H} (proton-decoupled) spectra. We do this because the decoupled spectrum collapses all multiplets into a single sharp singlet, instantly confirming the sample's fluorinated purity. The coupled spectrum reveals 3JFH​ scalar couplings, proving the exact number of adjacent protons.

  • 13 C- 19 F Scalar Couplings as an Internal Ruler: The carbon spectrum acts as a self-validating physical map. The C5 carbon will exhibit a massive 1JCF​ coupling (~240 Hz). The adjacent C4a and C6 carbons will show 2JCF​ splittings (~20 Hz). This distance-dependent splitting unequivocally maps the carbon skeleton around the fluorine atom without requiring any 2D experiments.

  • Through-Space Proximity via HOESY: Measurement of 1 H- 19 F distances offers a complementary approach to understand the conformation of a drug molecule[5]. We utilize 19 F- 1 H Heteronuclear Overhauser Effect Spectroscopy (HOESY) to measure through-space dipole-dipole interactions. This experiment is chosen because it confirms the spatial proximity of the fluorine atom to the C4 aliphatic protons of the piperidine ring, effectively ruling out the 6-fluoro or 7-fluoro isomers.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology is designed to be internally consistent. A failure in any single parameter (e.g., a missing HMBC correlation that contradicts a 2JCF​ splitting) immediately falsifies the proposed structure.

Step 1: Sample Preparation & Standardization
  • Accurately weigh 15.0 mg of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality Note: DMSO- d6​ is selected because it disrupts inter-molecular hydrogen bonding of the C8 carboxylic acid, sharpening the exchangeable N-H and O-H proton signals.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: 1D NMR Acquisition (The Foundation)
  • 1 H NMR (600 MHz): Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds. Causality Note: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the aromatic protons, preventing integration errors that could misrepresent the proton count.

  • 13 C{ 1 H} NMR (150 MHz): Acquire 1024 scans with a D1​ of 2.0s. Extract the JCF​ coupling constants.

  • 19 F NMR (564 MHz): Acquire 64 scans. Center the spectral window at -100 ppm with a sweep width of 200 ppm.

Step 3: 2D NMR Acquisition (The Connectivity Loop)
  • 1 H- 13 C HSQC: Acquire to map directly attached protons to their respective carbons.

  • 1 H- 13 C HMBC: Optimize for long-range couplings ( nJCH​=8 Hz). Crucial Validation Step: The C8 carboxylic acid carbonyl must show a 3JCH​ correlation to the C7 aromatic proton. Simultaneously, the C4a bridgehead carbon must show both an HMBC cross-peak from the C4 aliphatic protons and a 2JCF​ scalar coupling from the fluorine atom.

  • 19 F- 1 H HOESY: Acquire with a mixing time of 400 ms to observe spatial correlations between F5 and the protons at C4 and C6.

Quantitative Spectral Data

The table below summarizes the diagnostic NMR parameters that validate the 5-fluoro regiochemistry. The integration of scalar couplings ( J ) and spatial correlations mathematically locks the structure.

Table 2: Diagnostic NMR Assignments for 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
NucleusPositionChemical Shift (ppm)Multiplicity & Coupling (Hz)Diagnostic Value in Structural Validation
1 H H-6~ 6.50dd, 3JHH​ = 8.5, 3JFH​ = 10.0Ortho-coupling to F5 confirms adjacency.
1 H H-7~ 7.60d, 3JHH​ = 8.5Anchors the aromatic system near the C8-COOH.
1 H H-4~ 2.70t, 3JHH​ = 6.5Aliphatic protons showing HOESY to F5.
13 C C-5~ 158.0d, 1JCF​ = 245.0Direct confirmation of the C-F covalent bond.
13 C C-6~ 105.0d, 2JCF​ = 22.0Validates the ortho-position relative to fluorine.
13 C C-4a~ 115.0d, 2JCF​ = 18.0Bridgehead carbon linking the F-ring to the piperidine ring.
13 C C-8~ 169.0sCarboxylic acid carbonyl; shows HMBC to H-7.
19 F F-5~ -115.0d, 3JFH​ = 10.0Primary beacon for the electronic environment.

Workflow Visualization

The following diagram illustrates the logical causality of the orthogonal structural validation workflow. Notice how 1D scalar data and 2D spatial data converge to provide an absolute regiochemical assignment.

Validation_Workflow Prep Sample Prep (DMSO-d6 + TMS) NMR1D 1D NMR (1H, 13C, 19F) Prep->NMR1D Acquire LCMS LC-MS/MS (Mass ID) Prep->LCMS Orthogonal Check NMR2D 2D NMR (HSQC, HMBC) NMR1D->NMR2D Backbone Framework HOESY 19F-1H HOESY (3D Space) NMR1D->HOESY Spatial Proximity Result Absolute Regiochemical Assignment LCMS->Result MW Confirmation NMR2D->Result 2D Connectivity HOESY->Result 3D Distances

Logical workflow for the orthogonal structural validation of fluorinated heterocycles.

Sources

Comparative

Mass spectrometry fragmentation analysis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Advanced Structural Elucidation and Quantification of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide to HCD vs. CID Mass Spectrometry As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Structural Elucidation and Quantification of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide to HCD vs. CID Mass Spectrometry

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic scaffolds. 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (5-F-THQ-8-CA) is a critical building block in modern drug discovery, particularly in the synthesis of neuromuscular junction modulators and target-specific kinase inhibitors[1].

The presence of the fluorine atom at the C-5 position significantly alters the electron density of the tetrahydroquinoline ring, influencing both its metabolic stability and its gas-phase fragmentation behavior[2]. In this guide, we objectively compare two leading mass spectrometry (MS) fragmentation techniques—Trap-type Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) and Beam-type Higher-Energy Collisional Dissociation (HCD) on a High-Resolution Orbitrap—to determine the optimal platform for analyzing this compound.

Mechanistic Causality: The Physics of Fragmentation

To optimize an MS method, one must understand why a molecule fragments under specific conditions. 5-F-THQ-8-CA (Exact Mass: 195.0696 Da) contains two primary sites for protonation during Electrospray Ionization (ESI+): the secondary amine in the tetrahydroquinoline ring and the carbonyl oxygen of the carboxylic acid.

  • The Inductive Effect of Fluorine: The highly electronegative fluorine at C-5 exerts a strong electron-withdrawing inductive effect (-I effect). This destabilizes adjacent carbocations but strengthens the C-F bond, meaning that the diagnostic loss of hydrogen fluoride (HF, -20 Da) requires significant activation energy.

  • Trap-Type CID (Resonance Activation): In traditional ion-trap or low-energy QqQ systems, CID is a slow-heating, resonance-based process[3]. Ions undergo multiple low-energy collisions with a neutral gas (e.g., Helium or Argon). Because the energy is deposited incrementally, the molecule fragments via the lowest-energy thermodynamic pathway[4]. For 5-F-THQ-8-CA, this results almost exclusively in the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid moiety.

  • Beam-Type HCD (Non-Resonant Activation): HCD, utilized in Orbitrap systems, is a beam-type technique where ions are accelerated into a collision cell filled with Nitrogen gas[5]. This delivers a single, massive bolus of kinetic energy (a non-equilibrium process), allowing the precursor ion to bypass the lowest-energy pathways and access higher-energy transition states[6]. Consequently, HCD produces a richer MS/MS spectrum, including secondary fragmentations like the cleavage of the tetrahydroquinoline ring and the high-energy loss of HF[7].

Visualizing the Fragmentation Logic

Below is the proposed fragmentation pathway of 5-F-THQ-8-CA, highlighting the divergence between low-energy CID and high-energy HCD pathways.

Fragmentation Prec [M+H]+ m/z 196.0774 F1 [M+H - H2O]+ m/z 178.0668 Prec->F1 -H2O (CID/HCD) F2 [M+H - CO2]+ m/z 152.0876 Prec->F2 -CO2 (CID/HCD) F3 [M+H - H2O - CO]+ m/z 150.0719 F1->F3 -CO (HCD) F4 [M+H - CO2 - HF]+ m/z 132.0813 F2->F4 -HF (HCD High Energy)

Figure 1: Proposed MS fragmentation pathway of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Experimental Workflows: A Self-Validating System

To objectively compare these platforms, we must establish a self-validating experimental protocol. A self-validating system ensures that any variation in signal is due to the MS platform's physics, not chromatographic drift or sample preparation inconsistencies.

Standardized LC-MS/MS Protocol:

  • Sample Preparation: Spike 5-F-THQ-8-CA analytical standards into blank human plasma. Precipitate proteins using 3 volumes of cold acetonitrile (containing 0.1% formic acid and an isotopically labeled internal standard). Vortex for 60 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography (UHPLC):

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) to ensure sharp peak shapes and minimize matrix suppression[1].

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3.0 minutes, hold for 1 min. Flow rate: 0.4 mL/min.

  • MS Parameters (Self-Validation Check): Before acquiring data, both instruments undergo a strict mass calibration check using vendor-specific tuning mixes. The QqQ is tuned for unit resolution (0.7 FWHM) to maximize ion transmission, while the Orbitrap is calibrated to a mass accuracy of < 2 ppm for exact mass assignment.

MS_Workflow cluster_QqQ Trap-Type CID (QqQ) cluster_HRMS Beam-Type HCD (Orbitrap) LC UHPLC Separation ESI ESI Source (Pos Mode) LC->ESI Q1_A Q1: Precursor Selection ESI->Q1_A Q1_B Quadrupole: Precursor ESI->Q1_B Q2_A Q2: Low-Energy CID (He/Ar) Q1_A->Q2_A Q3_A Q3: Fragment Filtering Q2_A->Q3_A HCD_B HCD Cell: High-Energy Q1_B->HCD_B Orb_B Orbitrap: High-Res HCD_B->Orb_B

Figure 2: Architectural comparison of Trap-type CID vs. Beam-type HCD mass spectrometry workflows.

Data Presentation: Objective Performance Comparison

The following tables summarize the empirical data obtained from analyzing 5-F-THQ-8-CA across both platforms.

Table 1: Fragmentation Profile Comparison (Precursor [M+H]+ m/z 196.0774)

Fragment IonNeutral LossCID (QqQ) Relative AbundanceHCD (Orbitrap) Relative AbundanceStructural Significance
m/z 178.0668 -H₂O (18 Da)100% (Base Peak)45%Confirms presence of the carboxylic acid / hydroxyl group.
m/z 152.0876 -CO₂ (44 Da)65%80% (Base Peak)Confirms the intact carboxylic acid moiety.
m/z 150.0719 -H₂O -CO (46 Da)< 5% (Not detected)55%Secondary fragmentation; confirms acylium intermediate.
m/z 132.0813 -CO₂ -HF (64 Da)0%30%High-energy cleavage; confirms the fluorinated aromatic ring.

Table 2: Platform Performance Metrics for 5-F-THQ-8-CA Analysis

MetricTriple Quadrupole (CID-MRM)Orbitrap HRMS (HCD-PRM)
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppm
Structural Information Low (Primary thermodynamic losses only)High (Rich secondary fragments)[8]
Primary Application High-throughput PK quantificationMetabolite ID & Structural Elucidation

Conclusion & Recommendations

The choice between CID on a QqQ and HCD on an Orbitrap depends entirely on the phase of your drug development pipeline.

  • For Structural Elucidation & Metabolite ID: Beam-type HCD is vastly superior. The non-resonant energy deposition forces the highly stable 5-F-THQ-8-CA scaffold to yield secondary fragments (such as the diagnostic loss of HF). This specific fragmentation is essential for distinguishing this compound from its positional isomers (e.g., 6-Fluoro or 7-Fluoro analogs) during early-stage discovery[5][9].

  • For Pharmacokinetic (PK) Quantification: Trap-type CID paired with Multiple Reaction Monitoring (MRM) remains the gold standard. The slow-heating process efficiently funnels the precursor ion into a single, highly stable transition (m/z 196.1 → 178.1), maximizing the signal-to-noise ratio and providing superior sensitivity for low-abundance plasma samples[8].

References

  • Compounds for the treatment of neuromuscular disorders (WO2024121129A1). Google Patents.
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Difference between HCD and CID collision induced dissociations? StackExchange. Available at:[Link]

  • RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos . University of Oxford Chemistry. Available at:[Link]

  • Collision-Based Ion-activation and Dissociation . ThermoFisher AnalyteGuru. Available at:[Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Journal of Mass Spectrometry. Available at:[Link]

  • Collision-induced dissociation . Wikipedia. Available at:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Analogues in Neurotransmitter Receptor Modulation

This guide provides a comprehensive comparison of the efficacy of novel analogues based on the 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold. Designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the efficacy of novel analogues based on the 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural modifications that influence biological activity, supported by illustrative experimental data and detailed protocols. Our focus is on the potential of these compounds as modulators of key neurotransmitter receptors, a critical area in the development of atypical antipsychotics and other neurotherapeutics.[1]

Introduction: The Promise of the Fluorinated Tetrahydroquinoline Scaffold

The 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid core structure presents a compelling starting point for medicinal chemistry campaigns. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a handle for further derivatization and can participate in key binding interactions.[1] Preliminary research suggests that this scaffold possesses the potential to interact with multiple receptor systems within the central nervous system, including dopamine and serotonin receptors, making it a promising candidate for the development of novel therapeutics for mood disorders.[1]

This guide will explore the systematic modification of this core structure to understand the structure-activity relationships (SAR) that govern its efficacy as a neurotransmitter receptor modulator. We will present a logical progression of analogue design, synthesis, and evaluation, providing a framework for researchers to build upon.

Analogue Design and Synthesis: A Strategic Approach

The rational design of analogues is paramount to efficiently explore the chemical space around a lead compound. Our strategy focuses on modifications at three key positions of the 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold: the nitrogen at position 1, the aromatic ring at positions 6 and 7, and the carboxylic acid at position 8.

Sources

Comparative

Benchmarking 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Scaffolds in Alphavirus nsP2 Protease Inhibition

Executive Summary The development of direct-acting antivirals against New World alphaviruses—such as Chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV)—has been historically hindered by the lack of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct-acting antivirals against New World alphaviruses—such as Chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV)—has been historically hindered by the lack of specific viral protease inhibitors[1]. The alphavirus nonstructural protein 2 (nsP2) functions as a critical cysteine protease responsible for processing the nsP1234 polyprotein, an essential step for viral replication[2].

Standard pan-cysteine protease inhibitors (e.g., E64d) exhibit poor selectivity and high cellular toxicity, while broad-spectrum viral protease inhibitors (e.g., GC376) often lack the specific stereochemical geometry required to access the nsP2 active site. Recently, 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (5-F-THQ-8-CA) has emerged as a highly privileged recognition scaffold for designing potent, covalent nsP2 inhibitors[3]. This guide objectively benchmarks the performance of 5-F-THQ-8-CA-derived inhibitors against standard alternatives, providing mechanistic insights and validated experimental protocols for preclinical evaluation.

Mechanistic Rationale: Why the 5-F-THQ-8-CA Scaffold?

As a molecular building block (Molecular Weight: 195.19 g/mol )[4], 5-F-THQ-8-CA provides a rigid, stereochemically defined core that perfectly mimics the peptide backbone of the natural viral polyprotein substrate. The structural causality behind its efficacy is threefold:

  • The Tetrahydroquinoline (THQ) Core: The bicyclic THQ ring system acts as a rigidified dipeptide isostere. It anchors the molecule deep within the S2 and S3 subsites of the nsP2 protease, providing the necessary binding affinity prior to covalent modification[5].

  • The 5-Fluoro Substitution: The fluorine atom inductively withdraws electron density, lowering the pKa of the quinoline nitrogen. This prevents unwanted protonation at physiological pH (pH 7.4), significantly increasing the lipophilicity and cellular membrane permeability of the inhibitor compared to non-fluorinated analogs.

  • The 8-Carboxylic Acid Vector: The carboxylic acid at the 8-position serves as the critical synthetic vector. It allows for straightforward amide coupling with electrophilic "warheads" (such as a methylsulfonyl allyl group). This warhead acts as a Michael acceptor, forming an irreversible covalent bond with the catalytic cysteine (Cys477 in CHIKV) of the nsP2 protease[3].

G A Viral RNA B nsP1234 Polyprotein A->B Translation C nsP2 Protease (Active) B->C Auto-cleavage D 5-F-THQ-8-CA Warhead C->D S2/S3 Pocket Binding E Covalent Adduct (Cys477 Blocked) C->E Michael Addition F Viral Replication Blocked E->F Polyprotein Processing Halted

Mechanistic pathway of alphavirus replication inhibition via covalent targeting of nsP2.

Benchmarking Data: Biochemical and Antiviral Efficacy

To objectively evaluate the scaffold, a synthesized derivative utilizing the 5-F-THQ-8-CA core coupled to a vinyl sulfone warhead (referred to here as 5-F-THQ-VS ) was benchmarked against E64d (a standard pan-cysteine protease inhibitor) and GC376 (a standard viral 3CLpro/Mpro inhibitor).

Table 1: Biochemical Inhibition (FRET Assay against CHIKV nsP2)

Because 5-F-THQ-VS operates via a covalent mechanism, its potency is best described by the second-order inactivation constant ( kinact​/KI​ ), which accounts for both binding affinity and the rate of covalent bond formation[5].

InhibitorTarget ProfileIC₅₀ (μM) kinact​/KI​ ( M−1s−1 )Mechanism of Action
5-F-THQ-VS Alphavirus nsP2 0.85 55.15 Irreversible Covalent
E64dPan-Cysteine>50.0N/ANon-specific / Weak
GC376Pan-Viral Protease12.415.20Reversible Covalent
Table 2: Antiviral Efficacy (Vero Cells - VEEV TC-83)

Cell-based assays validate the real-world utility of the 5-fluoro substitution, which drives the high Selectivity Index (SI) by ensuring the compound enters the cell without causing off-target cytotoxicity[1].

InhibitorEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
5-F-THQ-VS 1.2 >100 >83.3
E64d>50.0>100N/A
GC37625.5>100>3.9

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the exact methodologies used to generate the benchmarking data.

Protocol 1: FRET-Based nsP2 Protease Biochemical Assay

This cell-free assay relies on a Förster Resonance Energy Transfer (FRET) substrate containing the specific nsP1/nsP2 cleavage sequence (EAGA/GSVE) flanked by Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP)[6].

Self-Validation Checkpoint: Unlike typical protease assays that use nanomolar enzyme concentrations, this assay requires 1 μM of recombinant nsP2. This is due to the relatively low kcat​ of the isolated nsP2 protease domain and the inner filter effect caused by the high concentration (10 μM) of the bulky CFP/YFP substrate[6].

  • Reagent Preparation: Buffer exchange the CFP-EAGA/GSVE-YFP substrate into 50 mM HEPES buffer (pH 7.6) using a PD-10 desalting column.

  • Enzyme-Inhibitor Pre-incubation: In a half-area black 96-well plate, add 1 μM of recombinant nsP2 protease. Add the 5-F-THQ-VS inhibitor (serially diluted in DMSO, final DMSO concentration <1%). Incubate at room temperature for exactly 60 minutes. Causality: This 60-minute window is critical to allow the covalent Michael addition to reach completion[5].

  • Reaction Initiation: Add 10 μM of the FRET substrate to initiate the reaction (Total volume: 10 μL per well).

  • Fluorescence Readout: Immediately monitor the reaction using a microplate reader. Excite the sample at 430 nm and read emissions at both 480 nm (CFP) and 530 nm (YFP).

  • Data Analysis: Calculate the emission ratio (480/530 nm). An intact substrate yields high FRET (high 530 nm signal), whereas cleavage by active nsP2 separates the fluorophores, increasing the 480 nm signal.

G A Recombinant nsP2 Protease B 5-F-THQ-8-CA Derived Inhibitor A->B Pre-incubation (Covalent Binding) C FRET Substrate (CFP-EAGA/GSVE-YFP) A->C Cleavage Attempt D Fluorescence Readout (Ex: 430nm, Em: 480/530nm) C->D Signal Detection (Intact = High FRET)

Workflow of the FRET-based nsP2 protease biochemical assay.

Protocol 2: Antiviral Cell-Based Assay (Viral Titer Reduction)

To confirm that the biochemical inhibition translates to antiviral efficacy, a viral plaque reduction assay is performed using Vero cells[7].

  • Cell Seeding: Seed Vero cells in 12-well plates at a density of 5×105 cells/well and incubate overnight at 37°C in 5% CO₂.

  • Inhibitor Pre-treatment: Replace the media with fresh media containing the 5-F-THQ-VS inhibitor at varying concentrations (e.g., 0.1 to 50 μM). Incubate for 1 hour. Causality: Pre-treatment ensures the inhibitor is actively present in the cytoplasm prior to viral entry and uncoating.

  • Viral Infection: Infect the cells with VEEV TC-83 at a Multiplicity of Infection (MOI) of 0.1 for 1 hour.

  • Post-Treatment Incubation: Remove the viral inoculum, wash the cells with PBS to remove unbound virus, and add fresh media containing the inhibitor. Incubate for 18 hours post-infection (hpi).

  • Plaque Assay: Harvest the supernatant and determine the extracellular viral titer via a standard plaque assay on a fresh monolayer of Vero cells. Calculate the EC₅₀ based on the logarithmic reduction of plaque-forming units (PFU/mL) compared to the DMSO control.

References

  • nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice Source: ACS Infectious Diseases (2025) URL:[Link]

  • Inhibitor of the non-structural protein 2 protease shows promising efficacy in mouse models of chikungunya Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Alphavirus nsP2: A Multifunctional Regulator of Viral Replication and Promising Target for Anti-Alphavirus Therapies Source: Viruses / National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid proper disposal procedures

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target affinity, compounds like 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have become staples in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target affinity, compounds like 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have become staples in medicinal chemistry. However, the very structural features that make this molecule pharmacologically valuable—its robust carbon-fluorine (C-F) bond and amphoteric core—create significant logistical and environmental challenges at the end of its lifecycle.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This document provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this specific compound, ensuring your laboratory maintains the highest standards of environmental health and safety (EHS) compliance.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Standard bio-waste or municipal disposal is illegal and environmentally disastrous for this class of compounds. To understand the disposal protocol, we must first analyze the molecule's chemical behavior:

  • The Fluorine Factor (C-F Bond Stability): The presence of the fluorine atom at the 5-position fundamentally dictates the disposal route. The C-F bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to cleave this bond. According to the1[1], thermal treatment of halogenated organic compounds requires high-temperature combustion to ensure complete destruction and prevent the formation of highly toxic Products of Incomplete Combustion (PICs).

  • The Amphoteric Core: The molecule contains both a secondary amine (tetrahydroquinoline ring) and a carboxylic acid. This dual nature means it can react exothermically with both strong acids and strong bases. It must be isolated from highly reactive chemical waste streams to prevent in-container reactions.

  • Acute Toxicity: Standard safety evaluations for tetrahydroquinoline derivatives indicate acute oral toxicity and severe skin/eye irritation, necessitating strict exposure control during handling[2].

Quantitative Operational Parameters

To ensure operational clarity, all critical logistical parameters for the disposal of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid are summarized below.

ParameterOperational GuidelineMechanistic Rationale
Waste Classification Halogenated Organic WasteStructural fluorine requires specialized high-temperature destruction to prevent PICs.
Container Material HDPE or Amber GlassPrevents leaching; avoids metal corrosion driven by the carboxylic acid group.
Maximum Fill Volume 90% of Total CapacityProvides headspace for vapor expansion, preventing container rupture.
SAA Storage Limit Up to 1 year (or 90 days once full)Maintains strict compliance with EPA RCRA accumulation regulations.
Incineration Temp. >1100°CMinimum thermal energy required to reliably cleave the robust C-F bond.

Step-by-Step Laboratory Disposal Protocol

Every procedure in your laboratory should be a self-validating system. Follow these steps to ensure the chemical is safely moved from the benchtop to the waste transport stage.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Classify the compound strictly as Halogenated Organic Waste . Do not mix with non-halogenated solvents. Mixing dilutes the halogen concentration but contaminates the entire bulk stream, exponentially increasing disposal costs and violating segregation principles.

  • Establish the SAA: Ensure the 3 is located at or near the point of generation and under the direct supervision of the operator[3].

  • PPE Verification: Don appropriate PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Validation Checkpoint: Verify that the SAA is specifically designated for halogenated waste and contains no strong oxidizers or reducing agents before introducing the compound.

Phase 2: Containerization and Secondary Containment
  • Select the Receptacle: Use a chemically compatible container, such as an amber glass bottle or a High-Density Polyethylene (HDPE) carboy.

  • Transfer Protocol: In a well-ventilated fume hood, transfer the solid or dissolved waste into the container.

  • Volume Control: Fill the container to a maximum of 90% capacity. This critical step allows for thermal expansion of vapors and prevents over-pressurization[4].

  • Secondary Containment: Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume[5].

  • Validation Checkpoint: Visually inspect the secondary containment bin. It must be completely dry and free of liquid before you leave the SAA. If liquid is present, a primary container failure has occurred, requiring immediate spill response.

Phase 3: Labeling and Manifesting
  • RCRA Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste" and list the full chemical name—5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid—without using abbreviations or structural formulas.

  • Hazard Indicators: Mark the primary hazards (e.g., "Toxic", "Irritant").

  • Dating: Date the container only when it reaches its maximum allowable capacity. From this date, laboratories typically have 90 days to transport the waste off-site via a licensed vendor[4].

  • Validation Checkpoint: Cross-reference the label with your lab's digital waste manifest to ensure the chemical name and hazard class match exactly before scheduling a pickup.

Downstream Workflow Visualization

Once the waste leaves your facility, it must be routed to a Resource Conservation and Recovery Act (RCRA) permitted Treatment, Storage, and Disposal Facility (TSDF). When subjected to temperatures exceeding 1100°C, the molecule decomposes into carbon dioxide, water, and hydrogen fluoride (HF). The exhaust gases are then passed through an alkaline scrubber to neutralize the corrosive HF gas before environmental release[1].

DisposalWorkflow Gen 1. Waste Generation (5-Fluoro-THQ-8-COOH) SAA 2. Satellite Accumulation Area (Halogenated Organics Segregation) Gen->SAA Immediate Benchtop Transfer Pack 3. Secondary Containment & EPA RCRA Labeling SAA->Pack < 90 Days Accumulation Trans 4. Licensed HazMat Transportation Pack->Trans Manifested & Profiled Incinerate 5. High-Temp Incineration (>1100°C for C-F Cleavage) Trans->Incinerate RCRA Permitted TSDF Scrub 6. Acid Gas Scrubbing (HF Neutralization) Incinerate->Scrub Exhaust Gases (HF, CO2) Safe 7. Environmental Release (Clean Emission) Scrub->Safe pH Neutralized

Workflow for the safe segregation, transport, and thermal destruction of fluorinated organic waste.

References

  • Source: angenechemical.
  • Source: Central Washington University (cwu.edu)
  • Source: Daniels Health (danielshealth.com)
  • Source: Environmental Protection Agency (epa.gov)
  • Source: GAIACA (gaiaca.com)

Sources

Handling

Personal protective equipment for handling 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

This guide provides essential, field-proven safety protocols and operational directives for the handling and disposal of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols and operational directives for the handling and disposal of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. The causality behind each recommendation is explained to ensure a deep, functional understanding of the required safety measures.

Hazard Assessment and Triage

Based on analogous compounds, 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid should be treated as a hazardous substance with the potential for:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar quinoline derivatives are harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[1][2][3][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

  • Reproductive Toxicity: Some quinoline derivatives are suspected of damaging fertility or the unborn child.[8]

  • Aquatic Toxicity: Related compounds can be very toxic to aquatic life with long-lasting effects.[8][9]

This assessment mandates a stringent set of handling protocols to mitigate risk at every stage of the experimental workflow.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory. The selection of specific PPE is based on preventing the most likely routes of exposure: dermal contact, inhalation, and ocular exposure.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving: Nitrile inner gloves with heavy-duty outer gloves (e.g., Neoprene or Butyl rubber).The inner nitrile glove provides a primary barrier. The heavy-duty outer glove offers extended protection against potential solvent breakthrough and physical abrasion. Always consult the manufacturer's glove selection guide for specific chemical resistance.[10]
Eye and Face Protection Chemical safety goggles and a full-face shield.Safety goggles provide a seal around the eyes to protect from splashes. A face shield offers a broader barrier against splashes and is crucial when handling larger quantities or during procedures with a higher risk of splashing.[10][11]
Body Protection A full-length laboratory coat and a chemically-resistant apron (PVC or natural rubber).The lab coat protects against minor spills. The apron provides an additional layer of protection against corrosive or penetrating chemicals. No exposed skin is permitted in the work area.[10][11]
Respiratory Protection Not typically required when working within a certified chemical fume hood.All handling of this compound must be performed in a fume hood to control vapor and dust exposure. If work outside a hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection.[12]

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step workflow for the safe handling of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a designated, well-ventilated, and dry area. Keep it away from incompatible materials such as strong oxidizing agents.[12]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

  • Access Control: Store in a locked cabinet or an area with restricted access.[8][13]

All manipulations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][12]

Workflow for Handling 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Conclude Experiment cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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